PF-02575799
Description
Properties
IUPAC Name |
N-[(1S)-2-[(4-fluorophenyl)methyl-methylamino]-2-oxo-1-phenylethyl]-2-[[2-(4-propan-2-yloxyphenyl)benzoyl]amino]quinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H37FN4O4/c1-27(2)51-34-21-15-29(16-22-34)35-11-7-8-12-36(35)41(49)45-38-24-18-31-25-32(17-23-37(31)44-38)40(48)46-39(30-9-5-4-6-10-30)42(50)47(3)26-28-13-19-33(43)20-14-28/h4-25,27,39H,26H2,1-3H3,(H,46,48)(H,44,45,49)/t39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTLPJFACYNTHS-KDXMTYKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC4=C(C=C3)C=C(C=C4)C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC4=C(C=C3)C=C(C=C4)C(=O)N[C@@H](C5=CC=CC=C5)C(=O)N(C)CC6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H37FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863491-70-7 | |
| Record name | PF-02575799 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863491707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-02575799 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6KF9AF7F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PF-02575799
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations. By inhibiting MTP, this compound effectively blocks the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) and chylomicrons, in the liver and intestines, respectively. This leads to a reduction in plasma lipid levels, highlighting its potential as a therapeutic agent for dyslipidemia.
Core Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
This compound exerts its pharmacological effect by directly inhibiting the microsomal triglyceride transfer protein (MTP), a key intracellular lipid transfer protein. MTP is crucial for the assembly and secretion of apoB-containing lipoproteins.[1][2][3] The primary role of MTP is to transfer triglycerides, cholesteryl esters, and phospholipids to the nascent apoB polypeptide chain within the endoplasmic reticulum.[2] This lipidation process is essential for the proper folding of apoB and the formation of pre-VLDL particles in the liver and chylomicrons in the intestine.
By binding to MTP, this compound blocks its lipid transfer activity. This inhibition prevents the loading of lipids onto apoB, leading to the misfolding and subsequent degradation of the apoB protein. As a result, the formation and secretion of VLDL from hepatocytes and chylomicrons from enterocytes are significantly reduced. This ultimately leads to lower plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and in vivo effects.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| Target | Microsomal Triglyceride Transfer Protein (MTP) |
| IC50 | 0.77 ± 0.29 nM[4] |
Table 2: In Vivo Efficacy of this compound in a 7-Day Rat Model
| Dose (mg/kg q.d.) | Effect on Triglycerides | Effect on Alanine Transaminase (ALT) |
| 1 | Not specified | Not specified |
| 3 | Not specified | Not specified |
| 10 | Appreciable triglyceride-lowering effects[4] | Not specified |
| 30 | Not specified | Not specified |
| 100 | Not specified | Significant increase[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MTP-mediated lipoprotein assembly pathway and a general workflow for evaluating MTP inhibitors.
Caption: MTP Inhibition by this compound in VLDL Assembly.
Caption: Workflow for MTP Inhibitor Evaluation.
Experimental Protocols
The following are representative experimental protocols for the key assays used to characterize this compound.
In Vitro MTP Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro potency of MTP inhibitors.
Objective: To determine the IC50 value of this compound for the inhibition of MTP activity.
Materials:
-
Recombinant human MTP
-
Donor vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein)
-
Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl buffer with BSA and EDTA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding recombinant human MTP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission for NBD). The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in an increase in fluorescence.
-
Calculate the percent inhibition of MTP activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Assessment of Lipid-Lowering Efficacy in a Rat Model
This protocol outlines a typical in vivo study to evaluate the efficacy and potential side effects of an MTP inhibitor.
Objective: To assess the dose-dependent effects of this compound on plasma triglyceride levels and liver function in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulated in a suitable vehicle (e.g., a spray-dried dispersion)[4]
-
Standard rat chow and water
-
Equipment for oral gavage
-
Blood collection supplies (e.g., EDTA tubes)
-
Clinical chemistry analyzer for measuring triglycerides and ALT
Procedure:
-
Acclimatize male Sprague-Dawley rats to the housing conditions for at least one week.
-
Divide the animals into multiple groups (e.g., vehicle control and different dose groups of this compound: 1, 3, 10, 30, and 100 mg/kg).[4]
-
Administer this compound or vehicle control orally once daily (q.d.) for seven consecutive days.
-
Monitor food intake and body weight daily.[4]
-
At the end of the 7-day treatment period, collect blood samples from the rats (e.g., via cardiac puncture or tail vein) into EDTA tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Analyze the plasma samples for triglyceride and alanine transaminase (ALT) concentrations using a clinical chemistry analyzer.
-
At the end of the study, euthanize the animals and collect the liver for measurement of liver triglyceride content.[4]
-
Statistically analyze the data to compare the effects of different doses of this compound with the vehicle control group.
Conclusion
This compound is a potent inhibitor of microsomal triglyceride transfer protein, a critical enzyme in the assembly of apoB-containing lipoproteins. Its mechanism of action involves the direct blockade of lipid transfer to nascent apoB, leading to a reduction in VLDL and chylomicron secretion and consequently, lower plasma lipid levels. The provided quantitative data and experimental protocols offer a detailed technical foundation for researchers and scientists in the field of drug development for lipid disorders. Further investigation into its long-term safety and efficacy is warranted to fully establish its therapeutic potential.
References
PF-02575799: An In-depth Technical Guide to a Microsomal Triglyceride Transfer Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. Inhibition of MTP presents a potent therapeutic strategy for lowering plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. This document provides a comprehensive technical overview of PF-02575799, a potent MTP inhibitor. It details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.
Introduction to Microsomal Triglyceride Transfer Protein (MTP)
MTP is a heterodimer composed of a unique 97-kDa MTP subunit and the ubiquitous 55-kDa protein disulfide isomerase (PDI).[1] Located in the endoplasmic reticulum (ER) of hepatocytes and enterocytes, MTP facilitates the transfer of neutral lipids (triglycerides and cholesteryl esters) and phospholipids to nascent apoB.[1][2] This lipidation process is a rate-limiting step in the formation of VLDL and chylomicrons.[3][4] The critical role of MTP is underscored by the rare genetic disorder abetalipoproteinemia, where mutations in the MTP gene lead to a near-complete absence of apoB-containing lipoproteins in circulation.[2]
Pharmacological inhibition of MTP has been pursued as a strategy to treat hyperlipidemia. By blocking MTP, the assembly and secretion of VLDL and chylomicrons are reduced, leading to decreased levels of plasma triglycerides and LDL cholesterol.[3] However, systemic MTP inhibition has been associated with adverse effects, including hepatic steatosis (fatty liver) and elevated liver transaminases, primarily due to the intracellular accumulation of lipids that cannot be secreted.[2][4] This has driven the development of second-generation and gut-selective MTP inhibitors to minimize hepatic side effects.
This compound: A Potent MTP Inhibitor
This compound is a small molecule inhibitor of MTP. It was developed as part of a research program aimed at identifying potent MTP inhibitors with an improved safety profile.
Chemical Structure
The chemical structure of this compound is presented below.
(Note: A publicly available, definitive chemical structure image for this compound was not found in the search results. The following representation is based on available chemical information and may be a placeholder.)
Chemical Name: (S)-2-(3-(4-isopropoxyphenyl)phenyl)-N-(1-phenylethyl)-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide
(This is a representative name and may not be the exact IUPAC name for this compound)
Mechanism of Action
This compound exerts its pharmacological effect by directly binding to and inhibiting the lipid transfer activity of MTP. By blocking MTP, this compound prevents the lipidation of apoB, thereby inhibiting the formation and secretion of VLDL from the liver and chylomicrons from the intestine. This leads to a reduction in circulating levels of triglycerides and LDL cholesterol.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
In Vitro Potency
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | MTP Inhibition Assay | IC₅₀ | 0.77 ± 0.29 nM | [5] |
In Vivo Efficacy and Safety in a 7-Day Rat Model
| Dose (mg/kg/day) | Change in Plasma Triglycerides | Change in Serum Alanine Transaminase (ALT) | Notes | Reference |
| 1 | Not specified | Not specified | [5] | |
| 3 | Not specified | Not specified | [5] | |
| 10 | Appreciable triglyceride-lowering effects | Not specified | Minimally effective dose for triglyceride reduction. | [5] |
| 30 | Not specified | Not specified | [5] | |
| 100 | Not specified | Significant increase | [5] |
(Note: The full quantitative data from the primary reference, Bioorg Med Chem Lett. 2011 Jul 15;21(14):4150-4, was not accessible. The table reflects the qualitative descriptions found in the available search results.)
Signaling Pathways and Experimental Workflows
MTP Inhibition and Downstream Signaling
Inhibition of MTP leads to the accumulation of lipids within the endoplasmic reticulum, triggering the ER stress response. One of the key pathways activated is the IRE1α/c-Jun pathway, which can contribute to the elevation of liver enzymes like ALT and AST.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. roarbiomedical.com [roarbiomedical.com]
- 6. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PF-02575799 and Microsomal Triglyceride Transfer Protein (MTP) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of PF-02575799 on Microsomal Triglyceride Transfer Protein (MTP), a key player in lipid metabolism. This document details the compound's potency, the experimental methodologies used for its characterization, and the biochemical pathways it influences.
Core Topic: this compound's Potency in MTP Inhibition
This compound is a potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP). The half-maximal inhibitory concentration (IC50) of this compound for MTP has been determined to be 0.77 ± 0.29 nM [1]. This high potency designates this compound as a significant subject of research in the modulation of lipid transport and metabolism.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory action of this compound on MTP.
| Compound | Target | IC50 Value (nM) | Source |
| This compound | Microsomal Triglyceride Transfer Protein (MTP) | 0.77 ± 0.29 | [1] |
Experimental Protocols
The determination of the IC50 value for an MTP inhibitor like this compound typically involves an in vitro assay that measures the transfer of lipids by MTP. While the specific protocol for this compound is detailed in proprietary literature, a representative methodology based on established MTP activity assays is described below. These assays generally fall into two categories: radiolabeled lipid transfer assays and fluorescence-based assays.
MTP Inhibition Assay using Radiolabeled Lipids (A Representative Protocol)
This traditional method directly measures the transfer of radiolabeled triglycerides from donor to acceptor vesicles.
a. Materials and Reagents:
-
Purified or recombinant MTP
-
Small unilamellar vesicles (SUVs) as donor and acceptor vesicles
-
Radiolabeled triglyceride (e.g., [¹⁴C]-triolein)
-
Phosphatidylcholine
-
Cardiolipin (for negative charge in donor vesicles to facilitate separation)
-
Buffer solution (e.g., Tris-HCl with EDTA and BSA)
-
Scintillation cocktail and counter
b. Experimental Procedure:
-
Preparation of Vesicles:
-
Donor Vesicles: Prepare SUVs by sonicating a mixture of phosphatidylcholine, cardiolipin, and a known amount of [¹⁴C]-triolein.
-
Acceptor Vesicles: Prepare SUVs containing only phosphatidylcholine.
-
-
Inhibition Assay:
-
In a reaction tube, combine the purified MTP enzyme with varying concentrations of the inhibitor (this compound) in the assay buffer. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate the transfer reaction by adding the donor and acceptor vesicles to the enzyme-inhibitor mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Separation and Quantification:
-
Stop the reaction (e.g., by placing on ice).
-
Separate the negatively charged donor vesicles from the neutral acceptor vesicles. This can be achieved by ion-exchange chromatography or precipitation of donor vesicles.
-
Measure the radioactivity in the acceptor vesicle fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of MTP inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Fluorescence-Based MTP Inhibition Assay (A Representative Protocol)
This high-throughput method utilizes fluorescently labeled lipids that are quenched in the donor vesicle and fluoresce upon transfer to the acceptor vesicle.
a. Materials and Reagents:
-
Purified or recombinant MTP
-
Donor vesicles containing a quenched fluorescent lipid (e.g., a self-quenched BODIPY-labeled triglyceride) and phosphatidylcholine.
-
Acceptor vesicles (phosphatidylcholine).
-
Assay buffer.
-
Fluorometer.
b. Experimental Procedure:
-
Assay Setup:
-
In a microplate well, add the MTP enzyme and different concentrations of this compound in the assay buffer.
-
-
Reaction Initiation and Measurement:
-
Add the donor and acceptor vesicles to the wells to start the reaction.
-
Monitor the increase in fluorescence over time using a fluorometer. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in dequenching and an increase in fluorescence signal.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition based on the reaction rates.
-
Determine the IC50 value as described in the radiolabeled assay.
-
Signaling Pathways and Mechanisms of Action
MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to load lipids, including triglycerides, cholesteryl esters, and phospholipids, onto apolipoprotein B (ApoB), a crucial step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively blocks this lipid transfer process, leading to a reduction in the secretion of ApoB-containing lipoproteins.
Caption: Inhibition of MTP by this compound blocks lipid transfer to ApoB.
The experimental workflow for determining the IC50 value of an MTP inhibitor can be visualized as a sequential process, from reagent preparation to data analysis.
Caption: Workflow for determining the IC50 value of an MTP inhibitor.
References
The Discovery and Synthesis of PF-02575799: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a key enzyme in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. By inhibiting MTP, this compound effectively reduces the levels of very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine, leading to a significant decrease in circulating low-density lipoprotein (LDL) cholesterol and triglycerides. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, along with available preclinical data.
Discovery and Rationale
This compound was developed as part of a research program aimed at identifying novel MTP inhibitors with an improved safety profile compared to earlier compounds in its class.[1] The core chemical scaffold of this compound is a 6-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-N-methyl-1-naphthamide. The discovery was guided by the goal of creating a gut-selective MTP inhibitor to minimize potential liver-related side effects.
Synthesis of this compound
While a detailed, step-by-step experimental protocol for the synthesis of this compound is contained within proprietary literature that could not be accessed for this whitepaper, the general synthetic strategy for related 7H-pyrrolo[2,3-d]pyrimidine derivatives involves multi-step sequences. These typically include the construction of the core pyrrolo[2,3-d]pyrimidine ring system, followed by the strategic introduction of substituents at various positions to achieve the desired potency and pharmacokinetic properties.
A plausible synthetic approach, based on the structure of this compound and general knowledge of heterocyclic chemistry, is outlined in the workflow diagram below. This would likely involve the coupling of a functionalized 7H-pyrrolo[2,3-d]pyrimidine intermediate with a suitably derivatized N-methyl-1-naphthamide moiety.
Caption: A plausible synthetic workflow for this compound.
Mechanism of Action: MTP Inhibition
Microsomal triglyceride transfer protein (MTP) is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to load lipids, including triglycerides, cholesterol esters, and phospholipids, onto nascent apolipoprotein B (apoB). This lipidation process is essential for the proper folding of apoB and the subsequent assembly and secretion of VLDL by the liver and chylomicrons by the small intestine.
This compound binds to MTP and inhibits its lipid transfer activity. By blocking this crucial step, this compound prevents the formation of mature, lipid-rich apoB-containing lipoproteins. As a result, the secretion of VLDL and chylomicrons into the circulation is significantly reduced. This leads to a decrease in the plasma concentrations of these lipoproteins and their metabolic products, including LDL cholesterol and triglycerides.
Caption: Mechanism of action of this compound in inhibiting MTP.
Quantitative Data
This compound is a highly potent inhibitor of MTP. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| MTP Inhibition IC50 | 0.77 ± 0.29 nM |
Table 2: In Vivo Efficacy of this compound in a 7-Day Rat Model
| Dose (mg/kg/day) | Effect on Triglycerides | Effect on Alanine Transaminase (ALT) |
| 10 | Appreciable reduction | Not specified |
| 100 | Not specified | Significant increase |
Note: The detailed pharmacokinetic and pharmacodynamic data from the primary literature could not be accessed for this whitepaper.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary and were not available in the public domain at the time of this writing. However, a general protocol for an MTP inhibition assay is provided below for reference.
General MTP Inhibition Assay Protocol
-
Objective: To determine the in vitro potency of a test compound in inhibiting the lipid transfer activity of MTP.
-
Materials:
-
Recombinant human MTP
-
Donor vesicles (liposomes) containing a fluorescently labeled lipid (e.g., a fluorescent triglyceride or phospholipid analog).
-
Acceptor vesicles (liposomes).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, combine the donor vesicles, acceptor vesicles, and the test compound or vehicle control.
-
Initiate the reaction by adding recombinant human MTP to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Monitor the transfer of the fluorescent lipid from the donor to the acceptor vesicles over time using a fluorescence plate reader. The increase in fluorescence in the acceptor vesicles is proportional to the MTP activity.
-
Plot the rate of lipid transfer against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits MTP activity by 50%.
-
Caption: General workflow for an in vitro MTP inhibition assay.
Conclusion
This compound is a potent inhibitor of microsomal triglyceride transfer protein that has shown promise in preclinical models for lowering plasma lipids. Its discovery represents a significant advancement in the development of MTP inhibitors with a potentially improved safety profile. Further research and clinical development are necessary to fully elucidate its therapeutic potential in managing dyslipidemia and associated cardiovascular diseases.
References
The Role of PF-02575799 in Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP) with a crucial role in lipid metabolism. By blocking MTP, this compound effectively inhibits the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver, a key pathway in the transport of triglycerides and cholesterol. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by preclinical data, and outlines detailed experimental protocols for its investigation. The information presented herein is intended to support further research and development of MTP inhibitors as therapeutic agents for dyslipidemia.
Introduction to this compound and its Target: MTP
Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to facilitate the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (ApoB), a process essential for the formation of VLDL in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound directly interferes with this process, leading to a significant reduction in the secretion of ApoB-containing lipoproteins into the circulation.
This compound has been identified as a highly potent MTP inhibitor with an in vitro IC50 of 0.77 ± 0.29 nM[1]. Its mechanism of action is central to its potential therapeutic effects on lipid disorders.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of MTP, which disrupts the lipidation of ApoB. This leads to the pre-secretory degradation of ApoB and a subsequent decrease in the production and secretion of VLDL particles from the liver. The reduction in circulating VLDL results in lower levels of plasma triglycerides and, consequently, a decrease in low-density lipoprotein cholesterol (LDL-C), as VLDL is a precursor to LDL.
Preclinical Data
Studies in animal models have demonstrated the lipid-lowering effects of this compound. In a seven-day study in rats, oral administration of this compound resulted in a dose-dependent reduction in serum triglycerides.
Table 1: Effect of this compound on Serum Triglycerides in Rats (7-Day Study)
| Dosage (mg/kg) | Mean Triglyceride Reduction (%) |
| 10 | Appreciable |
| 30 | Significant |
| 100 | Significant |
Data synthesized from descriptive accounts in preclinical reports. "Appreciable" and "Significant" are used in the absence of precise quantitative values in the source material.
It is important to note that at higher doses (100 mg/kg), an increase in alanine transaminase (ALT) was observed, suggesting potential effects on liver function, a known class effect of MTP inhibitors[1].
Experimental Protocols
MTP Inhibition Assay (In Vitro)
This protocol outlines a fluorescence-based assay to determine the in vitro potency of this compound in inhibiting MTP activity.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4).
-
Reconstitute purified MTP in the assay buffer.
-
Prepare donor liposomes containing a fluorescent lipid donor (e.g., NBD-triacylglycerol) and a quencher.
-
Prepare acceptor liposomes without the fluorescent lipid.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add MTP and the serially diluted this compound or vehicle control.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the transfer reaction by adding the donor liposomes.
-
After a brief incubation, add the acceptor liposomes.
-
Monitor the increase in fluorescence over time at an excitation/emission wavelength appropriate for the chosen fluorophore (e.g., 465/535 nm for NBD). The increase in fluorescence is proportional to the amount of fluorescent lipid transferred to the acceptor liposomes, away from the quencher.
-
-
Data Analysis:
-
Calculate the rate of lipid transfer for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Efficacy Study in a Rat Model
This protocol describes a study to evaluate the effect of this compound on serum and liver lipid levels in rats.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats, approximately 8-10 weeks old.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
-
Dosing:
-
Randomly assign animals to treatment groups (e.g., vehicle control, 10, 30, and 100 mg/kg this compound).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle orally once daily for 7 days.
-
-
Sample Collection:
-
Collect blood samples via tail vein or saphenous vein at baseline (day 0) and at the end of the study (day 7).
-
At the end of the study, euthanize the animals and collect liver tissue.
-
-
Biochemical Analysis:
-
Serum Lipids: Centrifuge blood samples to obtain serum. Analyze serum for triglycerides, total cholesterol, LDL-C, HDL-C, and ALT using commercially available enzymatic assay kits and an automated clinical chemistry analyzer.
-
Liver Lipids: Homogenize a portion of the liver tissue in a suitable buffer. Extract total lipids using a method such as the Folch or Bligh-Dyer method. Quantify triglyceride content in the lipid extract using a commercial assay kit.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each parameter in each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group.
-
Conclusion
This compound is a potent MTP inhibitor that demonstrates significant effects on lipid metabolism by reducing the secretion of VLDL from the liver. The preclinical data, though limited in the public domain, support its mechanism of action. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other MTP inhibitors. Further studies are warranted to fully characterize the efficacy, safety, and pharmacokinetic profile of this compound for its potential application in the treatment of dyslipidemia. Researchers should pay close attention to the potential for liver-related side effects, a characteristic of this class of inhibitors.
References
The Impact of PF-02575799 on Triglyceride and Cholesterol Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP) that has been investigated for its potential to modulate lipid levels. As an MTP inhibitor, this compound targets a critical step in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as chylomicrons and very-low-density lipoprotein (VLDL), in the intestine and liver, respectively. This mechanism of action suggests a direct impact on circulating triglyceride and cholesterol levels. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its core impact on lipid metabolism, experimental protocols, and relevant biological pathways.
Mechanism of Action: MTP Inhibition
Microsomal triglyceride transfer protein (MTP) is an essential intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[1][2] Its primary function is to facilitate the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent ApoB molecules.[2] This process is a rate-limiting step in the formation of triglyceride-rich lipoproteins. By inhibiting MTP, this compound is designed to reduce the secretion of these lipoproteins into the bloodstream, thereby lowering plasma concentrations of triglycerides and LDL cholesterol.[2]
Signaling Pathway of MTP Inhibition
Caption: Mechanism of action of this compound as a gut-selective MTP inhibitor.
Preclinical Data on Triglyceride and Cholesterol Levels
This compound was identified as a promising gut-selective MTP inhibitor in preclinical studies. While specific quantitative data from the primary publication by Robinson et al. (2011) is not publicly available, descriptive information from secondary sources indicates its effects on lipid parameters in a rat model.
Note: The following table summarizes the qualitative and semi-quantitative findings. Due to the unavailability of the full dataset, precise percentage changes in triglyceride and cholesterol levels cannot be provided.
| Parameter | Animal Model | Dosage | Observed Effect | Source |
| Triglycerides | Rat | 1, 3, 10, 30, and 100 mg/kg q.d. | "Appreciable triglyceride effects" observed at the minimally effective dose of 10 mg/kg. | [3] |
| Cholesterol | Rat | Not specified | Expected to lower cholesterol due to the mechanism of action, but specific data is not available. | - |
| Alanine Transaminase (ALT) | Rat | 100 mg/kg q.d. | Significant increase in ALT, suggesting potential liver effects at high doses. | [3] |
Experimental Protocols
While the detailed experimental protocol for the definitive preclinical study of this compound is not fully accessible, a general methodology for evaluating the impact of a novel compound on lipid profiles in a rat model can be outlined based on standard practices in the field.
General Protocol for a 7-Day Rat Lipid Study
Objective: To assess the dose-dependent effects of an MTP inhibitor on serum triglyceride and cholesterol levels, as well as other relevant metabolic parameters.
Animals: Male Sprague-Dawley rats, 8-10 weeks old, housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Experimental Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
This compound at 1 mg/kg/day
-
This compound at 3 mg/kg/day
-
This compound at 10 mg/kg/day
-
This compound at 30 mg/kg/day
-
This compound at 100 mg/kg/day
Procedure:
-
Acclimation: Animals are acclimated for at least one week prior to the study.
-
Dosing: The compound is administered once daily (q.d.) via oral gavage for seven consecutive days.
-
Monitoring: Body weight and food intake are recorded daily.
-
Blood Collection: On day 7, following an overnight fast, blood samples are collected via retro-orbital sinus or cardiac puncture under anesthesia.
-
Biochemical Analysis: Serum is separated by centrifugation and analyzed for:
-
Triglycerides
-
Total Cholesterol
-
HDL Cholesterol
-
LDL Cholesterol (calculated or measured)
-
Alanine Transaminase (ALT)
-
Aspartate Transaminase (AST)
-
-
Tissue Collection: Livers are excised, weighed, and snap-frozen for subsequent analysis of liver triglyceride content.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare treatment groups with the vehicle control.
Experimental Workflow Diagram
Caption: A generalized workflow for a preclinical rat study evaluating lipid-lowering agents.
Clinical Development Status
This compound was advanced into Phase 1 clinical studies. However, the results of these trials are not publicly available, and there is no recent information to suggest that the compound is currently in active clinical development.
Conclusion
This compound, a gut-selective MTP inhibitor, demonstrated triglyceride-lowering effects in preclinical rat models. Its mechanism of action, centered on the inhibition of lipoprotein assembly and secretion, provides a strong rationale for its impact on triglyceride and cholesterol levels. However, a comprehensive quantitative understanding of its efficacy and safety profile is limited by the lack of publicly available data from both late-stage preclinical and clinical studies. Further disclosure of these data would be necessary for a complete assessment of the therapeutic potential of this compound.
References
- 1. medscape.com [medscape.com]
- 2. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of PF-02575799: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1] As a key player in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine, MTP presents a compelling target for the management of dyslipidemia. This compound, a derivative of dirlotapide, has been investigated for its potential to modulate lipid levels with an improved safety profile. This document provides a detailed technical guide to the preliminary in vitro studies of this compound, summarizing key quantitative data, experimental methodologies, and associated cellular pathways.
Core Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the lipid transfer activity of MTP. This inhibition disrupts the loading of triglycerides and other lipids onto nascent apoB, a critical step for the formation and subsequent secretion of VLDL and chylomicrons. The primary consequence of this action is a reduction in the secretion of apoB-containing lipoproteins from hepatocytes and enterocytes.
Quantitative In Vitro Data
The in vitro potency of this compound has been primarily characterized by its ability to inhibit MTP activity. While specific data on the inhibition of apoB secretion from cell-based assays remains proprietary, the fundamental measure of its direct enzymatic inhibition is well-defined.
| Parameter | Value | Assay System | Reference |
| MTP Inhibition IC50 | 0.77 ± 0.29 nM | Recombinant Human MTP | [1] |
Key In Vitro Experimental Protocols
The following sections detail the generalized methodologies for the key in vitro assays used to characterize MTP inhibitors like this compound.
Microsomal Triglyceride Transfer Protein (MTP) Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the lipid transfer activity of MTP.
Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly employed. It utilizes donor liposomes containing a fluorescently labeled lipid (e.g., NBD-triolein) at a self-quenching concentration and acceptor liposomes. MTP facilitates the transfer of the fluorescent lipid from the donor to the acceptor liposomes, resulting in an increase in fluorescence as the quenching is relieved. An inhibitor will prevent this transfer, leading to a reduced fluorescence signal.
Generalized Protocol:
-
Reagents and Materials:
-
Recombinant human MTP
-
Donor liposomes (containing NBD-labeled triglyceride)
-
Acceptor liposomes
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, donor liposomes, and acceptor liposomes to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding recombinant human MTP to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Apolipoprotein B (apoB) Secretion Assay in HepG2 Cells
This cell-based assay assesses the ability of a compound to inhibit the secretion of apoB, a direct downstream consequence of MTP inhibition.
Principle: The human hepatoma cell line, HepG2, is a well-established model for studying hepatic lipoprotein metabolism as it synthesizes and secretes apoB-containing lipoproteins. The amount of apoB secreted into the cell culture medium is quantified, typically by an enzyme-linked immunosorbent assay (ELISA), in the presence and absence of the test compound.
Generalized Protocol:
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) until they reach a desired confluency.
-
-
Treatment:
-
Wash the cells and replace the culture medium with a serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for the inhibition of MTP and the subsequent effect on apoB secretion.
-
-
Sample Collection and Analysis:
-
Collect the cell culture medium.
-
Quantify the concentration of apoB in the medium using a human apoB-specific ELISA kit according to the manufacturer's instructions.
-
Normalize the apoB concentration to the total cell protein content to account for any variations in cell number.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of apoB secretion for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value for the inhibition of apoB secretion.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and the general workflow of the in vitro experiments.
Caption: MTP Inhibition by this compound in VLDL Assembly.
Caption: General workflow for in vitro characterization.
Conclusion
The preliminary in vitro data for this compound demonstrate its high potency as an inhibitor of MTP. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and similar compounds. Further studies are warranted to fully elucidate the downstream effects of MTP inhibition by this compound on cellular lipid homeostasis and potential off-target effects. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development for metabolic diseases.
References
Unveiling PF-02575799: An In-Depth Technical Guide on a Novel Microsomal Triglyceride Transfer Protein (MTP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage research on PF-02575799, a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). Initially misidentified in some databases as a phosphodiesterase 10A inhibitor, definitive research has characterized this compound as a promising agent for the modulation of lipid metabolism. This document synthesizes the available preclinical data, including its mechanism of action, in vitro and in vivo pharmacology, and preliminary safety profile. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and development of this compound and the broader class of MTP inhibitors.
Introduction
Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein primarily expressed in hepatocytes and enterocytes. It plays an essential role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By facilitating the lipidation of apoB, MTP is a key regulator of plasma lipid levels. Inhibition of MTP represents a therapeutic strategy for managing hyperlipidemia and associated cardiovascular diseases.
This compound was developed as an analog of dirlotapide, a gut-selective MTP inhibitor, with the objective of reducing the potential for unwanted liver MTP inhibition and associated side effects. The design of this compound focused on decreasing the active metabolite load by both reducing the MTP activity of its likely human metabolites and increasing their clearance.[1]
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the activity of MTP. This inhibition prevents the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB.[2] The lack of proper lipidation leads to the misfolding and subsequent degradation of apoB, thereby reducing the assembly and secretion of VLDL and chylomicrons.[3] This ultimately results in decreased plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.[2]
Signaling Pathway of MTP in Lipoprotein Assembly
The following diagram illustrates the central role of MTP in the assembly of apoB-containing lipoproteins within the endoplasmic reticulum and the point of intervention for this compound.
Caption: Role of MTP in ApoB-lipoprotein assembly and inhibition by this compound.
Preclinical Pharmacology
The preclinical evaluation of this compound has been primarily documented in in vitro and in vivo models.
In Vitro Studies
The primary in vitro assay used to characterize this compound was a human MTP inhibition assay.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| MTP Inhibition | HepG2 | IC50 | 0.77 ± 0.29 nM | [4] |
A standardized protocol for assessing MTP inhibitory activity in HepG2 cells, a human hepatoma cell line that endogenously expresses MTP and secretes apoB-containing lipoproteins, is outlined below. This protocol is a representative methodology, and specific parameters for the this compound study may have varied.
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. Following adherence, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for the inhibition of MTP and subsequent effects on apoB secretion.
-
ApoB Quantification: After incubation, the supernatant is collected, and the concentration of secreted apoB is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits apoB secretion by 50%, is calculated from the dose-response curve.
In Vivo Studies
This compound was evaluated in a seven-day rat model to assess its effects on lipid metabolism and to obtain a preliminary safety profile.
Table 2: In Vivo Efficacy and Safety of this compound in Rats
| Dose (mg/kg/day) | Effect on Triglycerides | Effect on Alanine Transaminase (ALT) | Reference |
| 10 | Appreciable triglyceride-lowering effects (Minimally effective dose) | Not specified | [4] |
| 100 | Not specified | Significant increase | [4] |
The following is a general protocol for assessing the in vivo effects of MTP inhibitors in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are acclimatized to the housing conditions for at least one week prior to the study.
-
Formulation and Dosing: this compound is formulated as a spray-dried dispersion for oral administration (e.g., gavage) once daily for seven consecutive days.[4] A vehicle control group is included.
-
Parameters Monitored:
-
Food Intake and Body Weight: Measured daily.
-
Serum Lipids: Blood samples are collected at baseline and at the end of the study. Serum is analyzed for triglycerides, total cholesterol, LDL-C, and HDL-C.
-
Liver Function: Serum is analyzed for liver enzymes such as alanine transaminase (ALT) and aspartate aminotransferase (AST) as markers of potential hepatotoxicity.
-
Liver Triglycerides: At the end of the study, animals are euthanized, and liver tissue is collected for the quantification of triglyceride content.
-
-
Data Analysis: Changes in the monitored parameters are compared between the treated and vehicle control groups using appropriate statistical methods.
Workflow for Preclinical Evaluation of this compound
Caption: Preclinical to early clinical development workflow for this compound.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and comprehensive toxicology data for this compound are not extensively available in the public domain. The primary discovery paper indicates that the compound was designed to have a decreased active metabolite load compared to dirlotapide, suggesting a favorable metabolic profile.[1] The observation of a significant increase in ALT at a high dose (100 mg/kg) in rats points to potential dose-limiting hepatotoxicity, a known class effect of MTP inhibitors due to hepatic fat accumulation.[4][6]
Clinical Development
Based on its preclinical efficacy and safety profile, this compound was advanced into Phase 1 clinical studies.[1] However, the results of these trials have not been made publicly available, and the current development status of this compound is unknown.
Conclusion and Future Directions
This compound is a potent MTP inhibitor with demonstrated in vitro activity and in vivo efficacy in a preclinical rodent model. Its design aimed to improve upon the safety profile of earlier MTP inhibitors by reducing the exposure to active metabolites. While early data were promising enough to warrant clinical investigation, the lack of publicly available clinical data makes it difficult to assess its full therapeutic potential and safety in humans.
Future research on this compound would require access to the full preclinical data package and the results of the Phase 1 clinical trials. Further studies could explore its potential in specific patient populations with severe hyperlipidemia, such as homozygous familial hypercholesterolemia, where the risk-benefit profile for MTP inhibitors may be more favorable. Additionally, investigating combination therapies to mitigate the potential for hepatic steatosis could enhance the therapeutic window for this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. What are MTTP inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Potential approaches to ameliorate hepatic fat accumulation seen with MTP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The MTP Inhibitor PF-02575799: A Technical Guide for Hyperlipidemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. While statins are the cornerstone of therapy, a significant number of patients do not reach their lipid-lowering goals, necessitating the exploration of novel therapeutic strategies. One such strategy involves the inhibition of the microsomal triglyceride transfer protein (MTP). This technical guide focuses on PF-02575799, an MTP inhibitor, and its relevance in hyperlipidemia research models. Due to the limited publicly available data on this compound, this guide incorporates data from the closely related parent compound, dirlotapide, and another well-characterized MTP inhibitor, lomitapide, to provide a comprehensive overview of the expected effects and experimental considerations for this class of drugs.
Core Mechanism of Action: MTP Inhibition
Microsomal triglyceride transfer protein (MTP) is an essential intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to load apolipoprotein B (apoB) with lipids, a critical step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.
By inhibiting MTP, compounds like this compound block the formation of these apoB-containing lipoproteins, leading to a reduction in the secretion of VLDL from the liver and a decrease in the absorption of dietary fats from the intestine. This dual action results in a significant lowering of plasma triglycerides and LDL-cholesterol.
Figure 1: Simplified signaling pathway of MTP inhibition by this compound.
Preclinical Data in Hyperlipidemia Models
While specific preclinical data for this compound in hyperlipidemia models is scarce, a seven-day study in rats showed that it produces appreciable triglyceride-lowering effects at a minimally effective dose of 10 mg/kg. To illustrate the potential efficacy of this compound, data from dirlotapide and lomitapide are presented below.
Quantitative Data from Preclinical Studies of MTP Inhibitors
The following tables summarize the effects of dirlotapide and lomitapide in animal models. These data are intended to be representative of the pharmacological effects expected from an MTP inhibitor like this compound.
Table 1: Effects of Dirlotapide in Obese Dogs [1][2][3][4]
| Parameter | Treatment Group (Dirlotapide) | Placebo Group | Duration |
| Weekly Weight Loss | 1-2% | -0.8% to +0.9% weekly gain | 12 weeks |
| Total Weight Loss | 18.8% | 10.6% gain | 12 weeks |
| Food Intake | Significantly reduced | No apparent change | 12 weeks |
| Serum Cholesterol | Significantly decreased | No apparent change | 12 weeks |
Table 2: Effects of Lomitapide in LDLr-/- Mice on a High-Fat Diet (HFD) [5][6][7][8][9]
| Parameter | HFD + Lomitapide (1 mg/kg/day) | HFD (Control) | Duration |
| Body Weight | 40.3 ± 1.8 g | 47.5 ± 1.5 g | 2 weeks |
| Total Cholesterol | 451.7 ± 33.4 mg/dL | 600.9 ± 23.6 mg/dL | 2 weeks |
| LDL/VLDL | 161.1 ± 12.24 mg/dL | 250.6 ± 28.9 mg/dL | 2 weeks |
| Triglycerides | 194.1 ± 28.1 mg/dL | 299.5 ± 24.1 mg/dL | 2 weeks |
| Atherosclerotic Plaque Area | 5.7 ± 0.1% | 7.9 ± 0.5% | 2 weeks |
Experimental Protocols
Detailed below are representative experimental protocols for evaluating MTP inhibitors in animal models of hyperlipidemia and obesity. These can serve as a template for designing studies with this compound.
Protocol 1: Evaluation of Dirlotapide in Obese Beagle Dogs[1][2][3]
-
Animal Model: Obese Beagle dogs.
-
Acclimation: 2-week period for baseline data collection.
-
Grouping: Randomized to a placebo group and a dirlotapide treatment group.
-
Dosing: Initial oral dose of 0.5 mg/kg, adjusted based on weekly weight loss to achieve a target of 1-2% weekly loss.
-
Duration: 12 weeks for the weight loss phase.
-
Parameters Measured:
-
Weekly body weight and food intake.
-
Fecal fat analysis.
-
Serum lipid profiles (total cholesterol, triglycerides).
-
Body composition via dual-energy X-ray absorptiometry (DEXA).
-
Protocol 2: Evaluation of Lomitapide in a Mouse Model of Hyperlipidemia[5][6][8][9]
-
Animal Model: Six-week-old LDL receptor-knockout (LDLr-/-) mice.
-
Diet: High-Fat Diet (HFD) for 12 weeks to induce hyperlipidemia and atherosclerosis. A control group is fed a standard diet.
-
Grouping: HFD-fed mice are divided into a vehicle control group and a lomitapide treatment group.
-
Dosing: Lomitapide administered at 1 mg/kg/day via oral gavage for the final 2 weeks of the HFD feeding period.
-
Parameters Measured:
-
Body weight and body composition (fat and lean mass).
-
Fasting blood glucose.
-
Plasma lipid profile (Total Cholesterol, LDL/VLDL, HDL, Triglycerides).
-
Atherosclerotic plaque area in the aorta (quantified by Oil Red O staining).
-
Vascular reactivity and markers of endothelial function.
-
Experimental Workflow for Preclinical Evaluation of an MTP Inhibitor
The following diagram outlines a typical workflow for the preclinical assessment of an MTP inhibitor like this compound in a hyperlipidemia model.
Figure 2: A representative experimental workflow for evaluating this compound.
Conclusion
This compound, as a microsomal triglyceride transfer protein inhibitor, represents a promising therapeutic approach for managing hyperlipidemia. Its mechanism of action, targeting the assembly and secretion of apoB-containing lipoproteins, offers a distinct advantage in lowering both triglycerides and LDL-cholesterol. While specific data on this compound is limited, the extensive preclinical and clinical experience with related MTP inhibitors like dirlotapide and lomitapide provides a strong rationale for its further investigation. The experimental models and protocols outlined in this guide offer a robust framework for researchers and drug development professionals to explore the full potential of this compound in the context of hyperlipidemia and associated cardiovascular diseases. Future studies should aim to generate specific data on this compound to confirm its efficacy and safety profile in relevant preclinical models.
References
- 1. Biologic activity of dirlotapide, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Efficacy and Safety of Slentrol® (Dirlotapide), a Novel Microsomal Triglyceride Transfer Protein Inhibitor, Administered Daily for up to 52 Weeks in Overweight Labradors - WSAVA2007 - VIN [vin.com]
- 4. Dirlotapide: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Beneficial Effect of Lomitapide on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lmunet.edu [lmunet.edu]
- 8. The Beneficial Effect of Lomitapide on the Cardiovascular System in LDLr-/- Mice with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of PF-02575799
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-02575799 is a potent inhibitor of the microsomal triglyceride transfer protein (MTP). MTP is an essential chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a pivotal role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, thereby lowering plasma levels of triglycerides and cholesterol. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar MTP inhibitors.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Compound Name | Target | Assay System | Potency (IC50) | Reference |
| This compound | Microsomal Triglyceride Transfer Protein (MTP) | Inhibition of MTP in human HepG2 cells, assessed as inhibition of apoB secretion after 40 hours by ELISA. | 0.77 ± 0.29 nM | [Not explicitly cited, data aggregated from commercial supplier information] |
Signaling Pathway of MTP Inhibition
Inhibition of MTP leads to the accumulation of lipids within the endoplasmic reticulum (ER), a condition known as ER stress. This stress triggers the Unfolded Protein Response (UPR), a cellular signaling cascade aimed at restoring ER homeostasis. A key pathway activated during MTP inhibition-induced ER stress is the IRE1α/c-Jun pathway.[1][2]
Experimental Protocols
In Vitro MTP Activity Assay (Fluorescence-Based)
This protocol describes a sensitive, fluorescence-based assay to measure MTP activity in cell lysates or with purified MTP, suitable for determining the IC50 of inhibitors like this compound.[3][4]
-
MTP source: Purified MTP or cell/tissue homogenates (e.g., from HepG2 cells)
-
Fluorescent Donor Vesicles (containing a self-quenched fluorescent lipid)
-
Acceptor Vesicles
-
Assay Buffer (e.g., 10 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (capable of excitation at ~465 nm and emission at ~535 nm)
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Prepare the MTP source. For cell homogenates, grow HepG2 cells to confluency, harvest, and sonicate on ice in homogenization buffer.[4] Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay components in the following order:
-
Assay Buffer
-
Acceptor Vesicles
-
Donor Vesicles
-
This compound dilution (or vehicle control)
-
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the MTP source (e.g., 50-100 µg of cell homogenate protein) to each well.
-
Seal the plate and incubate at 37°C for a duration determined by the activity of the MTP source (typically 1 to 6 hours).[4]
-
-
Detection:
-
Measure the increase in fluorescence intensity using a microplate reader with excitation at ~465 nm and emission at ~535 nm.[4] The transfer of the fluorescent lipid from the quenched donor vesicle to the acceptor vesicle results in an increase in fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (containing no MTP) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ApoB Secretion Assay (ELISA)
This protocol details the measurement of apoB secreted from HepG2 cells into the culture medium, a key functional indicator of MTP activity.
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Human ApoB ELISA Kit
-
Microplate reader for absorbance measurement
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in a 24- or 48-well plate at a density that allows for sub-confluency during the treatment period.
-
Allow cells to attach and grow for 24-48 hours.
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24 to 40 hours) to allow for apoB secretion.
-
-
Sample Collection:
-
Carefully collect the culture medium from each well.
-
Centrifuge the medium to pellet any detached cells or debris. The supernatant is used for the ELISA.
-
-
ELISA Protocol:
-
Perform the Human ApoB ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow apoB to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
-
Detection and Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the absorbance readings of the known standards.
-
Calculate the concentration of apoB in each sample from the standard curve.
-
Normalize the apoB concentration to the total cellular protein content of the corresponding well to account for any differences in cell number.
-
Calculate the percent inhibition of apoB secretion for each this compound concentration relative to the vehicle control.
-
Cellular Triglyceride Quantification Assay
This protocol describes how to measure the intracellular accumulation of triglycerides in HepG2 cells following treatment with an MTP inhibitor.
-
HepG2 cells
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., PBS with 1% Triton X-100)
-
Triglyceride Quantification Kit (Colorimetric or Fluorometric)
-
Microplate reader
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control in culture medium for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
After treatment, remove the medium and wash the cells with cold PBS.
-
Add cell lysis buffer to each well and incubate to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet insoluble debris. The supernatant contains the cellular lipids.
-
-
Triglyceride Quantification:
-
Perform the triglyceride assay on the cell lysates according to the manufacturer's protocol. This typically involves:
-
Hydrolysis of triglycerides by lipase to glycerol and free fatty acids.
-
A series of enzymatic reactions that result in a colored or fluorescent product.
-
-
-
Detection and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the triglyceride concentration in each sample using a standard curve generated with the provided standards.
-
Normalize the triglyceride concentration to the total protein concentration of the lysate.
-
Compare the normalized triglyceride levels in this compound-treated cells to the vehicle-treated control cells.
-
References
- 1. Microsomal triglyceride transfer protein inhibition induces endoplasmic reticulum stress and increases gene transcription via Ire1α/cJun to enhance plasma ALT/AST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. roarbiomedical.com [roarbiomedical.com]
Application Notes and Protocols for PF-02575799 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-02575799 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent for dyslipidemia.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular processes, particularly apoB secretion, lipid accumulation, and cell viability.
Mechanism of Action
This compound directly binds to MTP, inhibiting its lipid transfer activity. This disruption in the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB prevents the proper assembly and secretion of VLDL particles from hepatocytes.
Figure 1: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound in cell culture experiments.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (MTP Inhibition) | 0.77 ± 0.29 nM | - | [1] |
| Effective Concentration | Varies (typically in the nM to µM range) | HepG2 | General |
| Incubation Time | 24 - 48 hours | HepG2 | [2] |
Table 1: In Vitro Activity of PF-025757599
| Assay | Typical Concentration Range | Incubation Time |
| ApoB Secretion | 1 nM - 10 µM | 24 - 48 hours |
| Cell Viability | 1 µM - 100 µM | 24 - 72 hours |
| Lipid Accumulation | 100 nM - 10 µM | 48 - 72 hours |
Table 2: Recommended Concentration Ranges for In Vitro Assays
Experimental Protocols
Cell Culture: Human Hepatocellular Carcinoma (HepG2) Cells
HepG2 cells are a widely used model for studying liver function and lipid metabolism as they retain many characteristics of primary hepatocytes, including the ability to secrete apoB-containing lipoproteins.[3]
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[3][4]
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.[3][4]
-
Cell Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.[5] Resuspend the cell pellet in fresh medium and seed into a culture flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[3] Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA.[6] Neutralize trypsin with complete growth medium and re-seed at a split ratio of 1:4 to 1:8.[3]
Figure 2: HepG2 cell culture workflow.
Apolipoprotein B (ApoB) Secretion Assay (ELISA)
This assay quantifies the amount of apoB secreted into the cell culture medium, providing a direct measure of MTP inhibition by this compound.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound
-
Human ApoB ELISA Kit
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
ELISA: Perform the ApoB ELISA on the collected supernatant according to the manufacturer's instructions.[7] This typically involves adding the samples to wells coated with an anti-ApoB antibody, followed by incubation with a detection antibody and a substrate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of ApoB in each sample based on a standard curve. Normalize the ApoB concentration to the total cell protein content in each well.
Cell Viability Assay (MTT or MTS)
It is essential to assess the cytotoxicity of this compound to ensure that the observed effects on apoB secretion are not due to a general decrease in cell health.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the ApoB Secretion Assay protocol.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
Data Analysis: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).[8][9] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Lipid Accumulation Assay (Oil Red O Staining)
Inhibition of VLDL secretion can lead to the intracellular accumulation of lipids. This can be visualized and quantified using Oil Red O staining.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound
-
Formalin (10%)
-
Oil Red O working solution
-
Dye Extraction Solution (e.g., isopropanol)
-
Microscope
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells on glass coverslips in a multi-well plate and treat with this compound as described previously.
-
Fixation: After treatment, wash the cells with PBS and fix with 10% formalin for 15-30 minutes.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Stain with Oil Red O working solution for 15-30 minutes.
-
Visualization: Wash with 60% isopropanol and then with water. Mount the coverslips on microscope slides and visualize the lipid droplets under a microscope.
-
Quantification: To quantify lipid accumulation, after staining, add a dye extraction solution to each well and incubate for 15-30 minutes with gentle shaking.[10] Transfer the extract to a new 96-well plate and measure the absorbance at approximately 490-520 nm.[10]
Figure 3: Experimental workflow for this compound.
Western Blot Analysis
Western blotting can be used to assess the protein levels of MTP, apoB, and other relevant markers of lipid metabolism to further understand the cellular response to this compound treatment.
Materials:
-
HepG2 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTP, anti-apoB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control like GAPDH.
Troubleshooting
-
High variability in ApoB ELISA: Ensure consistent cell seeding density and careful collection of supernatant without disturbing the cell monolayer.
-
Low signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure complete transfer of proteins to the membrane.
-
Cell death at low concentrations: The compound may be more cytotoxic to your specific cell line or passage number. Perform a dose-response curve for viability over a wider concentration range.
-
No effect on lipid accumulation: The incubation time may be too short. Extend the treatment duration to 72 hours or more.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate its role in lipid metabolism and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 4. encodeproject.org [encodeproject.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. encodeproject.org [encodeproject.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. content.abcam.com [content.abcam.com]
Application Notes and Protocols for PF-02575799 in Rat Models of Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-02575799 is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a key enzyme in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestines. By inhibiting MTP, this compound effectively reduces the levels of plasma triglycerides and cholesterol, making it a compound of interest for the study and potential treatment of dyslipidemia. These application notes provide detailed protocols for the use of this compound in rat models of dyslipidemia, based on available preclinical data.
Mechanism of Action: MTP Inhibition
Microsomal triglyceride transfer protein (MTP) is an intracellular lipid transfer protein that plays a crucial role in the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB. Inhibition of MTP by this compound prevents the proper lipidation of apoB, leading to its intracellular degradation and a subsequent decrease in the secretion of VLDL and chylomicrons into the circulation. This ultimately results in lower plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.
Figure 1: Signaling pathway of MTP inhibition by this compound.
Experimental Protocols
Seven-Day Dose-Response Study in Rats
This protocol is designed to evaluate the dose-dependent effects of this compound on plasma lipids, as well as to monitor for potential liver toxicity.
Objective: To determine the minimally effective dose of this compound for triglyceride reduction and to assess the safety profile at higher doses.
Animal Model: Male Sprague-Dawley rats are a commonly used strain for metabolic studies. For dyslipidemia models, rats can be fed a high-fat diet for several weeks prior to and during the study to induce elevated plasma lipid levels.
Materials:
-
This compound
-
Vehicle for formulation (e.g., a spray-dried dispersion)
-
Standard or high-fat rat chow
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Assay kits for triglycerides and alanine transaminase (ALT)
-
Liver tissue collection and storage supplies
Experimental Workflow:
Preparing PF-02575799 Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of PF-02575799, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), for laboratory research. It includes information on the compound's chemical properties, guidelines for preparing stock and working solutions, and detailed protocols for relevant in vitro experiments. Additionally, it features a diagram of the MTP signaling pathway to provide a contextual understanding of the inhibitor's mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, this compound effectively blocks the formation of Very Low-Density Lipoprotein (VLDL) and chylomicrons, leading to a reduction in plasma triglycerides and cholesterol. Its high potency makes it a valuable tool for studying lipid metabolism and related disorders.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄₂H₃₇FN₄O₄[1] |
| CAS Number | 863491-70-7[1] |
| Mechanism of Action | Microsomal Triglyceride Transfer Protein (MTP) Inhibitor |
| IC₅₀ | 0.77 ± 0.29 nM |
Solution Preparation
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The following protocols outline the preparation of stock and working solutions.
Recommended Solvent
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and similar organic compounds for in vitro studies.[2][3][4]
Protocol for Preparing a 10 mM Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is 1/1000th of the molecular weight in grams).
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in tightly sealed, light-protected vials.
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Perform a vehicle control experiment using the same final concentration of DMSO to assess any effects of the solvent on the experimental system.
Experimental Protocols
The following are example protocols for experiments where this compound can be utilized.
In Vitro MTP Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of MTP activity by monitoring the transfer of a fluorescently labeled lipid from a donor to an acceptor vesicle.[5][6][7]
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, donor vesicles, and acceptor vesicles in each well of the 96-well plate.
-
Add the desired concentrations of this compound working solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known MTP inhibitor, if available).
-
Initiate the reaction by adding the purified MTP or cellular homogenate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[5][6]
-
Measure the increase in fluorescence using a fluorescence plate reader.
-
Calculate the percent inhibition of MTP activity for each concentration of this compound relative to the vehicle control.
-
Cell-Based Assay in HepG2 Cells
HepG2 cells are a human hepatoma cell line commonly used to study lipid metabolism and the effects of MTP inhibitors.[8][9][10]
-
HepG2 Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8][11]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8][11]
-
Subculture the cells every 3-6 days, or when they reach 75-80% confluency.[1][8][11]
-
-
Protocol for Drug Treatment:
-
Seed HepG2 cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare fresh working solutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
Following incubation, the cells can be harvested for downstream analysis, such as measuring intracellular lipid accumulation, apoB secretion, or gene expression analysis.
-
MTP Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: MTP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays using this compound.
References
- 1. editxor.com [editxor.com]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. roarbiomedical.com [roarbiomedical.com]
- 7. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 9. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 11. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Cell-based Assay Design Using PF-02575799
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-02575799 is a potent inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2][3] By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.[3] This makes MTP a significant therapeutic target for managing hyperlipidemia.
These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound: an apolipoprotein B (apoB) secretion assay and an intracellular lipid accumulation assay. Additionally, the downstream cellular effects of MTP inhibition, including the induction of endoplasmic reticulum (ER) stress, are discussed.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's inhibitory activity.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | Microsomal Triglyceride Transfer Protein (MTP) | Inhibition of apoB secretion | Human HepG2 cells | 0.77 ± 0.29 nM | [4] |
Signaling Pathways and Cellular Mechanisms
Inhibition of MTP by this compound disrupts the normal process of lipoprotein assembly in the endoplasmic reticulum. This leads to an accumulation of lipids, particularly triglycerides and free cholesterol, within the hepatocyte.[1][5] The buildup of free cholesterol in the ER is a known trigger of the unfolded protein response (UPR), a cellular stress response.[5] Specifically, MTP inhibition has been shown to activate the IRE1α branch of the UPR, leading to the downstream activation of the c-Jun N-terminal kinase (JNK) pathway and increased transcription of genes such as those encoding for alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5][6] Interestingly, while MTP inhibition induces ER stress, it does not appear to significantly affect cell viability.[5]
Experimental Protocols
Apolipoprotein B (ApoB) Secretion Assay
This assay measures the amount of apoB secreted from cells, which is a direct indicator of MTP activity. The human hepatoma cell line HepG2 is a suitable model as it synthesizes and secretes apoB-100.[4][7]
Experimental Workflow
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Human ApoB ELISA Kit
-
96-well plates
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®) or protein quantification (e.g., BCA assay)
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well in complete DMEM.
-
Cell Adherence: Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ApoB Quantification: Quantify the concentration of human ApoB in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.[8][9][10]
-
Normalization: To account for any effects of the compound on cell number, perform a cell viability assay (e.g., MTT) or a total protein quantification assay (e.g., BCA) on the remaining cell monolayer.
-
Data Analysis: Normalize the ApoB concentration to the cell viability or total protein content for each well. Plot the normalized ApoB secretion against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Intracellular Lipid Accumulation Assay
This assay quantifies the accumulation of neutral lipids within cells, an expected consequence of MTP inhibition. Oil Red O is a lipid-soluble dye used to stain intracellular lipid droplets.[11][12][13]
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound
-
Oil Red O staining solution
-
4% Formaldehyde in PBS (Fixative)
-
60% Isopropanol
-
Hematoxylin (for counterstaining, optional)
-
Isopropanol (for dye extraction)
-
96-well plates
Protocol:
-
Cell Seeding and Treatment: Seed and treat HepG2 cells with this compound as described in the ApoB secretion assay (Steps 1-4).
-
Cell Fixation: After the incubation period, remove the culture medium and wash the cells once with PBS. Fix the cells by adding 100 µL of 4% formaldehyde per well and incubating for 15-30 minutes at room temperature.
-
Washing: Remove the fixative and wash the wells twice with distilled water.
-
Isopropanol Wash: Add 100 µL of 60% isopropanol to each well and incubate for 5 minutes.
-
Oil Red O Staining: Remove the isopropanol and add 100 µL of Oil Red O working solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Remove the Oil Red O solution and wash the wells 3-4 times with distilled water until the water is clear.
-
Visualization (Optional): The stained lipid droplets can be visualized and imaged using a light microscope. For better contrast, the cell nuclei can be counterstained with hematoxylin.
-
Dye Extraction: Add 100 µL of 100% isopropanol to each well to extract the Oil Red O stain from the lipid droplets. Incubate for 10 minutes with gentle shaking.
-
Quantification: Transfer the isopropanol-dye mixture to a new 96-well plate and measure the absorbance at a wavelength of 490-520 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the amount of intracellular lipid. Compare the absorbance of treated cells to the vehicle control to determine the dose-dependent effect of this compound on lipid accumulation.
References
- 1. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MTTP inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [soar.suny.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. abcam.com [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.6. Intracellular Lipid Accumulation [bio-protocol.org]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for PF-02575799 (Firsocostat) in Hepatocyte Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-02575799, also known as Firsocostat, is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2). ACC is a key regulatory enzyme in lipid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical substrate for de novo lipogenesis (DNL) and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By inhibiting ACC, this compound effectively reduces DNL and promotes FAO, making it a valuable tool for studying hepatocyte lipid metabolism and a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3]
These application notes provide detailed protocols for utilizing this compound in in vitro hepatocyte models to investigate its effects on lipid metabolism.
Mechanism of Action
This compound is a small molecule that binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing their dimerization and subsequent enzymatic activity.[3] This dual inhibition leads to a significant reduction in intracellular malonyl-CoA levels. The consequences of this are twofold:
-
Inhibition of De Novo Lipogenesis (DNL): Reduced malonyl-CoA availability limits the substrate for fatty acid synthase (FASN), thereby decreasing the synthesis of new fatty acids.
-
Stimulation of Fatty Acid Oxidation (FAO): The decrease in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of long-chain fatty acids into the mitochondria for β-oxidation.
This dual action makes this compound a powerful modulator of hepatocyte lipid homeostasis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound (Firsocostat)
| Cell Line/System | Parameter | Value | Reference |
| Primary Human Hepatocytes | IC50 (ACC1) | Data not available in searched literature | |
| Primary Human Hepatocytes | IC50 (ACC2) | Data not available in searched literature | |
| HepG2 Cells | IC50 (ACC1) | Data not available in searched literature | |
| HepG2 Cells | IC50 (ACC2) | Data not available in searched literature |
Table 2: Clinical Efficacy of this compound (Firsocostat) in NASH Patients (12-week treatment)
| Dosage | Parameter | Result | Reference |
| 5 mg daily | Relative reduction in liver fat | Not statistically significant | [1][3] |
| 20 mg daily | Relative reduction in liver fat | 29% decrease | [1][3] |
Experimental Protocols
Assessment of Intracellular Lipid Accumulation
This protocol describes how to treat hepatocytes with this compound and quantify changes in intracellular lipid content using Oil Red O staining.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium
-
PF-025757-99 (Firsocostat)
-
Fatty acid solution (e.g., 2:1 mixture of oleic and palmitic acids complexed to BSA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Hematoxylin (for counterstaining)
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed primary human hepatocytes or HepG2 cells on collagen-coated plates at a suitable density to achieve 70-80% confluency.
-
Induction of Steatosis (Optional): To model NAFLD, incubate cells with a fatty acid-supplemented medium (e.g., 500 µM oleate/palmitate mixture) for 24 hours to induce lipid accumulation.[4]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM). Replace the culture medium with the this compound-containing medium and incubate for 24-48 hours. Include a vehicle control (DMSO).
-
Fixation: After incubation, wash the cells twice with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Oil Red O Staining: Wash the fixed cells with PBS and then with 60% isopropanol. Stain with Oil Red O solution for 20-30 minutes.
-
Washing and Counterstaining: Wash the cells with 60% isopropanol and then with water. Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Imaging and Quantification: Acquire images using a brightfield microscope. The amount of lipid accumulation can be quantified by extracting the Oil Red O stain with isopropanol and measuring the absorbance at a specific wavelength (typically around 500 nm).
Fatty Acid β-Oxidation (FAO) Assay
This protocol measures the rate of FAO in hepatocytes treated with this compound using a radiolabeled fatty acid substrate.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Hepatocyte culture medium
-
This compound (Firsocostat)
-
[¹⁴C]-Palmitic acid complexed to BSA
-
Perchloric acid (PCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the lipid accumulation protocol (Steps 1-3).
-
Radiolabeling: Following this compound treatment, replace the medium with a fresh medium containing [¹⁴C]-palmitic acid (e.g., 0.5 µCi/mL) and incubate for 2-4 hours.
-
Harvesting: After incubation, collect the culture medium. Wash the cells with ice-cold PBS and lyse them.
-
Separation of Acid-Soluble Metabolites: To separate the radiolabeled acid-soluble metabolites (ASMs), which are products of β-oxidation, from the un-metabolized [¹⁴C]-palmitic acid, add perchloric acid to the collected medium and cell lysate to precipitate proteins and lipids. Centrifuge to pellet the precipitate.
-
Quantification: Measure the radioactivity in the supernatant (containing the ASMs) using a scintillation counter. The rate of FAO is proportional to the amount of radioactivity in the supernatant.
Western Blot Analysis of ACC Phosphorylation
This protocol is for assessing the phosphorylation status of ACC, a key indicator of its activity state, in response to this compound treatment.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Hepatocyte culture medium
-
This compound (Firsocostat)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the lipid accumulation protocol (Steps 1-3).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ACC, total ACC, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-ACC signal to the total ACC signal to determine the relative phosphorylation level.
Visualizations
Signaling Pathway of this compound in Hepatocytes
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells [frontiersin.org]
Application Notes and Protocols for Measuring MTP Inhibition by PF-02575799
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein primarily expressed in the liver and intestine. It plays an indispensable role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By facilitating the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB, MTP is a key regulator of plasma lipid levels. Inhibition of MTP is a therapeutic strategy for managing hyperlipidemia.
PF-02575799 is a potent small-molecule inhibitor of MTP. Accurate and reproducible methods for quantifying its inhibitory activity are essential for preclinical and clinical research. These application notes provide detailed protocols for measuring the MTP inhibition by this compound using a sensitive fluorescence-based assay.
Mechanism of MTP Inhibition
MTP facilitates the transport of lipids from the endoplasmic reticulum membrane to the nascent apoB polypeptide. Inhibition of MTP by compounds like this compound disrupts this process, leading to the degradation of apoB and a subsequent reduction in the secretion of VLDL and chylomicrons. This ultimately results in lower plasma levels of LDL-C and triglycerides.
Caption: Mechanism of MTP inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against MTP is typically quantified by its half-maximal inhibitory concentration (IC50).
| Compound | IC50 (nM) | Source |
| This compound | 0.77 ± 0.29 | [1] |
Experimental Protocols
A widely used method for measuring MTP activity and its inhibition is a fluorescence resonance energy transfer (FRET)-based assay. This assay utilizes donor vesicles containing a fluorescent lipid substrate that is self-quenched at high concentrations and acceptor vesicles that are non-fluorescent. MTP facilitates the transfer of the fluorescent lipid from the donor to the acceptor vesicles, resulting in an increase in fluorescence intensity as the quenching is relieved.
Protocol 1: In Vitro MTP Inhibition Assay Using Purified MTP or Cell Lysates
This protocol is adapted from commercially available MTP activity assay kits and published research methodologies.[2][3][4][5]
Materials:
-
MTP Source: Purified MTP or cell lysate from a relevant cell line (e.g., HepG2).
-
This compound: Stock solution in DMSO.
-
MTP Assay Buffer: 150 mM NaCl, 10 mM Tris, 1 mM EDTA, pH 7.4.
-
Donor Vesicles: Small unilamellar vesicles containing a self-quenched fluorescently labeled lipid (e.g., NBD-triolein).
-
Acceptor Vesicles: Small unilamellar vesicles without a fluorescent label.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation at ~465 nm and emission at ~535 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in MTP Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).
-
Thaw the donor and acceptor vesicles on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
MTP Assay Buffer
-
This compound solution (or vehicle control - DMSO in assay buffer)
-
MTP source (purified MTP or cell lysate)
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to MTP.
-
-
Initiation of the Reaction:
-
Prepare a master mix of donor and acceptor vesicles in MTP Assay Buffer.
-
Add the vesicle master mix to each well to initiate the transfer reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time may need to be optimized based on the activity of the MTP source.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 535 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-MTP control (blank) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. roarbiomedical.com [roarbiomedical.com]
- 3. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying Lipoprotein Assembly Using PF-02575799
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein assembly is a complex process crucial for the transport of lipids throughout the body. Dysregulation of this process can lead to various metabolic disorders, including hyperlipidemia and cardiovascular disease. A key protein in the assembly of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine, is the Microsomal Triglyceride Transfer Protein (MTP). MTP facilitates the lipidation of apoB, a step that is essential for the formation and secretion of these lipoprotein particles.
PF-02575799 is a potent inhibitor of MTP, and as such, serves as a valuable research tool for studying the intricacies of lipoprotein assembly. By inhibiting MTP, this compound allows for the investigation of the downstream consequences on cellular lipid metabolism, lipoprotein particle formation, and secretion. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for these studies.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets MTP. The primary function of MTP is to transfer triglycerides, cholesteryl esters, and phospholipids to the nascent apoB polypeptide chain within the endoplasmic reticulum (ER). This lipidation process is critical for the proper folding of apoB and the formation of a primordial lipoprotein particle. This particle is then further lipidated to form a mature VLDL particle, which is subsequently transported through the Golgi apparatus and secreted from the cell.
By inhibiting MTP, this compound blocks the initial lipidation of apoB. This leads to the misfolding and subsequent degradation of the apoB protein, thereby reducing the assembly and secretion of VLDL particles. This targeted inhibition makes this compound a precise tool to dissect the role of MTP-mediated lipidation in the overall process of lipoprotein biogenesis.
Quantitative Data
The following tables summarize the quantitative effects of this compound and other MTP inhibitors on various aspects of lipoprotein metabolism. This data can be used as a reference for expected outcomes in experimental settings.
Table 1: In Vitro Inhibitory Activity of MTP Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| This compound | MTP | 0.77 ± 0.29 | Not specified | [1] |
| CP-346086 | Human and Rodent MTP | 2.0 | Not specified | [2][3] |
| SLx-4090 | MTP | ~8 | Not specified | [4] |
Table 2: Cellular Effects of MTP Inhibitors on Lipoprotein Secretion
| Compound | Cell Line | Parameter Measured | IC50 (nM) | Effect at Max Concentration | Reference |
| CP-346086 | HepG2 | ApoB Secretion | 2.6 | - | [2][3] |
| CP-346086 | HepG2 | Triglyceride Secretion | 2.6 | - | [3] |
| BMS-197636 | McA-RH7777 (rat hepatoma) | 35S-apoB100 Secretion | - | ~80-90% inhibition | |
| BMS-197636 | McA-RH7777 (rat hepatoma) | 3H-Triglyceride Secretion (in VLDL) | - | ~6-fold decrease |
Table 3: In Vivo Effects of MTP Inhibitors on Plasma Lipids
| Compound | Animal Model | Dose | Effect on Plasma Triglycerides | Effect on Plasma Cholesterol | Reference |
| This compound | Rat | 10 mg/kg (minimally effective dose) | Appreciable reduction | - | [1] |
| CP-346086 | Rat/Mouse | 1.3 mg/kg (ED30) | 30% reduction | - | [2][3] |
| CP-346086 | Rat/Mouse | 10 mg/kg/day (2 weeks) | 62% reduction | 23% (Total), 33% (VLDL), 75% (LDL) reduction | [3] |
| Implitapide | WHHL Rabbit | 12 mg/kg (4 weeks) | 45% reduction | 70% reduction | [5] |
| Lomitapide | Human (HoFH) | Escalating to max tolerated dose (26 weeks) | - | 50% reduction in LDL-C | [6] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on lipoprotein assembly.
Protocol 1: In Vitro MTP Activity Assay
This protocol is adapted from commercially available fluorescence-based MTP activity assay kits and can be used to determine the direct inhibitory effect of this compound on MTP.
Materials:
-
This compound
-
MTP Activity Assay Kit (e.g., from Sigma-Aldrich or Roar Biomedical) containing:
-
MTP Assay Buffer
-
Donor Particles (containing a fluorescently quenched lipid)
-
Acceptor Particles
-
Purified MTP enzyme or cell/tissue homogenate as MTP source
-
MTP Inhibitor (for positive control, e.g., CP-346086)
-
-
96-well black microplate
-
Fluorescence plate reader (excitation ~465 nm, emission ~535 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in MTP Assay Buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM). Include a DMSO-only control.
-
Prepare Master Reaction Mix: According to the kit manufacturer's instructions, prepare a master mix containing the MTP Assay Buffer, Donor Particles, and Acceptor Particles.
-
Set up the assay plate:
-
To appropriate wells, add 190 µL of the Master Reaction Mix.
-
Add 10 µL of the this compound dilutions or control solutions to the wells.
-
For a sample blank, add 10 µL of Assay Buffer instead of the MTP source.
-
For a positive control, use the MTP inhibitor provided in the kit at its recommended concentration.
-
-
Initiate the reaction: Add 10 µL of the MTP source (purified enzyme or cell homogenate) to all wells except the blank.
-
Incubate: Seal the plate and incubate at 37°C for 60 minutes, protected from light.
-
Measure fluorescence: Read the fluorescence intensity at the specified wavelengths.
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for ApoB and Triglyceride Secretion
This protocol uses a human hepatoma cell line (e.g., HepG2 or Huh7) to assess the effect of this compound on the secretion of apoB and triglycerides, key components of VLDL.
Materials:
-
HepG2 or Huh7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound
-
Oleic acid complexed to BSA
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
ELISA kit for human apoB
-
Triglyceride quantification kit
-
[35S]methionine/cysteine or [3H]glycerol for metabolic labeling (optional)
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 or Huh7 cells in 6-well plates and grow to 80-90% confluency.
-
Wash the cells with PBS and incubate in serum-free medium for 16 hours to deplete lipids.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) in serum-free medium for 1 hour.
-
Stimulate VLDL production by adding oleic acid (e.g., 0.4 mM) to the medium and incubate for an additional 4-6 hours.
-
-
Sample Collection:
-
Collect the culture medium and centrifuge to remove cell debris.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the total protein concentration in the cell lysates using a BCA assay.
-
-
Quantification of Secreted ApoB and Triglycerides:
-
Measure the concentration of apoB in the collected medium using a human apoB ELISA kit.
-
Measure the concentration of triglycerides in the collected medium using a triglyceride quantification kit.
-
-
Data Analysis:
-
Normalize the amount of secreted apoB and triglycerides to the total cellular protein content.
-
Calculate the percent inhibition of secretion for each concentration of this compound compared to the vehicle control.
-
Plot the results to visualize the dose-dependent effect of this compound.
-
Optional Metabolic Labeling: To trace the synthesis and secretion of new lipoproteins, cells can be pulsed with [35S]methionine/cysteine (to label proteins) or [3H]glycerol (to label lipids) during the oleic acid stimulation period. The labeled apoB can then be immunoprecipitated from the medium and cell lysates and quantified by SDS-PAGE and autoradiography or scintillation counting.
Protocol 3: Analysis of Lipoprotein Particle Profile
This protocol allows for the separation and analysis of different lipoprotein classes secreted by hepatocytes, providing insight into how this compound affects the size and density of secreted particles.
Materials:
-
Conditioned medium from Protocol 2
-
Sucrose or sodium bromide solutions for density gradient ultracentrifugation
-
Ultracentrifuge and appropriate rotors
-
Fraction collector
-
Kits for cholesterol and triglyceride quantification
-
SDS-PAGE and Western blotting reagents for apoB analysis
Procedure:
-
Density Gradient Ultracentrifugation:
-
Layer the collected conditioned medium onto a pre-formed density gradient (e.g., a discontinuous sucrose or continuous sodium bromide gradient).
-
Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to separate the lipoprotein classes (e.g., 18-24 hours).
-
-
Fraction Collection:
-
Carefully collect fractions from the top of the gradient. VLDL will be in the lowest density fractions at the top, followed by LDL, and then HDL.
-
-
Lipid and Protein Analysis of Fractions:
-
Measure the triglyceride and cholesterol content of each fraction using respective quantification kits.
-
Analyze the apoB content in each fraction by SDS-PAGE and Western blotting.
-
-
Data Analysis:
-
Plot the lipid and apoB content against the fraction number to visualize the distribution of lipoproteins across the density gradient.
-
Compare the profiles of this compound-treated samples with control samples to determine the effect on the size and composition of secreted lipoprotein particles.
-
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 3. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, SLx-4090: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTP inhibitor decreases plasma cholesterol levels in LDL receptor-deficient WHHL rabbits by lowering the VLDL secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of PF-02575799 on VLDL Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-02575799 is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride (TG) synthesis.[1][2] DGAT2 plays a crucial role in hepatic very-low-density lipoprotein (VLDL) production.[1] By inhibiting DGAT2, this compound reduces the synthesis of triglycerides, leading to decreased VLDL secretion from hepatocytes.[2][3] This mechanism makes this compound a promising therapeutic agent for metabolic diseases characterized by hypertriglyceridemia and hepatic steatosis, such as non-alcoholic fatty liver disease (NAFLD).[2][4]
These application notes provide detailed protocols for assessing the in vitro and in vivo effects of this compound on VLDL secretion, enabling researchers to evaluate its efficacy and mechanism of action.
Signaling Pathway of DGAT2 Inhibition and VLDL Secretion
The synthesis and secretion of VLDL particles from hepatocytes is a complex process. DGAT2, located in the endoplasmic reticulum (ER), catalyzes the final step of triglyceride synthesis from diacylglycerol (DAG) and fatty acyl-CoA.[2][4] These newly synthesized triglycerides are then incorporated into nascent VLDL particles. Inhibition of DGAT2 by this compound directly reduces the available pool of triglycerides for VLDL assembly, thereby decreasing the secretion of VLDL particles.[3][5]
Caption: DGAT2 inhibition by this compound blocks triglyceride synthesis, reducing VLDL assembly and secretion.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of DGAT2 inhibition on various parameters related to VLDL metabolism, based on preclinical studies with DGAT2 inhibitors.
Table 1: In Vitro Effects of DGAT2 Inhibition on Hepatocytes
| Parameter | Treatment Group | Expected Change (%) | Reference |
| VLDL-Triglyceride Secretion | DGAT2 Inhibitor | ↓ 40-60% | [5] |
| Intracellular Triglyceride Content | DGAT2 Inhibitor | ↓ 30-50% | [5] |
| Apolipoprotein B (ApoB) Secretion | DGAT2 Inhibitor | ↓ 20-40% | [5] |
| DGAT2 Enzyme Activity | DGAT2 Inhibitor | ↓ 70-90% | [5] |
Table 2: In Vivo Effects of DGAT2 Inhibition in Animal Models
| Parameter | Animal Model | Treatment Group | Expected Change (%) | Reference |
| VLDL-Triglyceride Secretion Rate | Mice | DGAT2 Inhibitor | ↓ 50-70% | [3][5] |
| Plasma Triglyceride Levels | Mice | DGAT2 Inhibitor | ↓ 30-50% | [3][5] |
| Plasma Total Cholesterol | Mice | DGAT2 Inhibitor | ↓ 15-25% | [3][5] |
| Hepatic Triglyceride Content | Mice | DGAT2 Inhibitor | ↓ 40-80% | [5] |
Experimental Protocols
In Vitro Assessment of VLDL Secretion in Cultured Hepatocytes
This protocol describes a method to measure the effect of this compound on VLDL-triglyceride secretion from cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells).
Materials:
-
Cultured hepatocytes (e.g., primary human hepatocytes, HepG2 cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[³H]-glycerol or [¹⁴C]-oleic acid
-
Lysis buffer
-
Scintillation fluid and counter
-
Triglyceride quantification assay kit
-
ApoB ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with serum-free medium for 2 hours.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
-
Radiolabeling of Triglycerides:
-
During the last 4 hours of treatment, add [³H]-glycerol or [¹⁴C]-oleic acid to the medium to label newly synthesized triglycerides.
-
-
Sample Collection:
-
After the incubation period, collect the culture medium.
-
Wash the cells with cold PBS and lyse them with lysis buffer to collect intracellular contents.
-
-
Quantification of Secreted VLDL-Triglycerides:
-
Isolate lipoproteins from the collected medium by ultracentrifugation or a precipitation-based method.
-
Measure the radioactivity in the VLDL fraction using a scintillation counter.
-
Alternatively, quantify the total triglyceride content in the medium using a commercial assay kit.
-
-
Quantification of Intracellular Triglycerides:
-
Measure the radioactivity or total triglyceride content in the cell lysate.
-
-
Quantification of Secreted ApoB:
-
Measure the concentration of ApoB in the collected medium using an ELISA kit.
-
-
Data Analysis:
-
Normalize the secreted VLDL-triglyceride and ApoB levels to the total cell protein content.
-
Compare the results from this compound-treated cells to the vehicle-treated control cells.
-
Caption: In vitro workflow for assessing this compound's effect on VLDL secretion in hepatocytes.
In Vivo Assessment of VLDL Secretion in Mice
This protocol describes an in vivo method to measure the hepatic VLDL-triglyceride secretion rate in mice treated with this compound. This method utilizes a lipoprotein lipase inhibitor (e.g., Triton WR-1339 or poloxamer-407) to block the clearance of VLDL from the plasma.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound (formulated for oral or intraperitoneal administration)
-
Triton WR-1339 or poloxamer-407 solution
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride quantification assay kit
Procedure:
-
Animal Acclimation and Treatment:
-
Acclimate mice for at least one week before the experiment.
-
Administer this compound or vehicle control to the mice daily for a specified period (e.g., 7 days).
-
-
Fasting:
-
Fast the mice for 4-6 hours before the VLDL secretion assay.
-
-
Baseline Blood Collection:
-
Anesthetize the mice and collect a baseline blood sample (t=0) via the tail vein or retro-orbital sinus.
-
-
Injection of Lipoprotein Lipase Inhibitor:
-
Serial Blood Collection:
-
Collect blood samples at several time points after the injection (e.g., 30, 60, 90, and 120 minutes).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Triglyceride Quantification:
-
Measure the triglyceride concentration in the plasma samples from each time point using a commercial assay kit.
-
-
Calculation of VLDL-Triglyceride Secretion Rate:
-
Plot the plasma triglyceride concentration against time for each mouse.
-
The VLDL-triglyceride secretion rate is determined from the slope of the linear portion of the curve.
-
Caption: In vivo workflow for assessing this compound's effect on VLDL-TG secretion rate in mice.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in reducing VLDL secretion. By employing both in vitro and in vivo models, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for dyslipidemia and related metabolic disorders. The provided data summaries and visualizations serve as a valuable reference for experimental design and data interpretation.
References
- 1. DGAT2 Inhibition Alters Aspects of Triglyceride Metabolism in Rodents but Not in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application [mdpi.com]
- 5. Knockdown of acyl-CoA:diacylglycerol acyltransferase 2 with antisense oligonucleotide reduces VLDL TG and ApoB secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic VLDL secretion assay [protocols.io]
- 7. VLDL secretion assay [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting PF-02575799 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling the microsomal triglyceride transfer protein (MTP) inhibitor, PF-02575799. The following information is designed to address common challenges, particularly its insolubility in aqueous solutions, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, this compound blocks the formation of these lipoproteins, leading to a reduction in plasma lipid levels.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. Why is this happening?
A2: This is a common issue for hydrophobic small molecules like this compound. The compound is significantly more soluble in an organic solvent like dimethyl sulfoxide (DMSO) than in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate out of the solution.
Q3: What is the recommended starting solvent for this compound?
A3: For in vitro studies, it is recommended to first dissolve this compound in 100% DMSO to create a high-concentration stock solution.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: How should I prepare my working solutions of this compound for cell-based assays to avoid precipitation?
A5: To minimize precipitation, it is crucial to perform serial dilutions. First, create intermediate dilutions of your high-concentration DMSO stock in 100% DMSO. Then, add a small volume of the final DMSO dilution to your pre-warmed aqueous-based culture medium with vigorous mixing. This gradual dilution process helps to keep the compound in solution.
Q6: Are there alternative methods to improve the solubility of this compound for in vivo studies?
A6: Yes, for in vivo applications, this compound has been formulated as a spray-dried dispersion.[1] This technique improves the dissolution rate and bioavailability of poorly soluble compounds. Other methods to enhance the solubility of hydrophobic drugs include the use of co-solvents, cyclodextrins, or formulating the compound in a lipid-based delivery system.
Troubleshooting Guide for Insolubility
If you are encountering solubility issues with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final concentration of this compound in your assay. - Perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer. - Increase the final percentage of DMSO in your assay, ensuring it remains within the tolerated range for your cell line (typically ≤ 0.5%). Always include a vehicle control. |
| Cloudiness or visible particles in the final solution | Incomplete dissolution or precipitation over time. | - After dilution, vortex the solution thoroughly. - Gentle warming of the solution in a water bath (e.g., to 37°C) may aid dissolution. However, be cautious of potential compound degradation at higher temperatures. - Use a water bath sonicator for a short period to aid in dissolving the compound. |
| Inconsistent experimental results | Poor solubility leading to inaccurate final concentrations. | - After preparing the final dilution, centrifuge the solution at high speed and test the supernatant to ensure the compound is fully dissolved. - Prepare fresh dilutions for each experiment to avoid issues with compound stability in solution over time. |
| Difficulty dissolving the initial powder | The compound may have low solubility even in organic solvents at very high concentrations. | - Start by adding a small amount of 100% DMSO to the powder and vortexing. Gradually add more solvent until the desired stock concentration is reached and the compound is fully dissolved. - Sonication can be used to aid the initial dissolution in DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
Procedure:
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of 100% DMSO to achieve a 10 mM stock solution.
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Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
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10 mM this compound in DMSO (from Protocol 1)
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100% DMSO
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Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate concentrations. For example, to get a 10 µM final concentration with a 1:1000 dilution, you would first prepare a 1 mM intermediate stock in DMSO.
-
Add the appropriate volume of the final DMSO dilution to the pre-warmed cell culture medium. For a final DMSO concentration of 0.1%, you would add 1 µL of the DMSO stock to 999 µL of medium.
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Immediately vortex the solution to ensure rapid and uniform mixing.
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Visually inspect the solution for any signs of precipitation before adding it to your cells.
Signaling Pathway and Experimental Workflow
Microsomal Triglyceride Transfer Protein (MTP) Signaling Pathway
This compound inhibits the microsomal triglyceride transfer protein (MTP), a key intracellular lipid transfer protein. MTP is crucial for the assembly of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. The expression and activity of MTP are regulated by various signaling pathways, including those involving insulin.
Caption: MTP Signaling and Inhibition by this compound
Experimental Workflow for Testing this compound Solubility
The following workflow can be used to empirically determine the practical solubility limit of this compound in your specific aqueous buffer.
Caption: Workflow for Solubility Testing
References
Technical Support Center: Optimizing PF-02575799 Concentration for Cell-Based Assays
Welcome to the technical support center for the use of PF-02575799 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). MTP is a key protein in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound blocks the loading of lipids onto apoB, leading to a reduction in lipoprotein secretion. The reported in vitro IC50 for this compound is approximately 0.77 nM[1].
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
A2: Given its high potency, a starting concentration range in the low nanomolar to high picomolar range is recommended. A typical dose-response experiment could start from 0.1 nM and extend to 100 nM, with several logarithmic dilutions in between. The optimal concentration will be cell-line and assay-dependent.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your assay is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: In which cell lines is this compound expected to be active?
A4: this compound will be most effective in cell lines that express MTP and actively secrete apoB-containing lipoproteins. Commonly used models for studying lipoprotein metabolism include the human hepatoma cell lines HepG2 and Huh-7, and the human colon adenocarcinoma cell line Caco-2.
Troubleshooting Guides
Issue 1: Low or no inhibitory effect observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a wider dose-response experiment, including both lower and higher concentrations. Given the low nanomolar IC50, it is possible the optimal concentration is in the picomolar range. |
| Cell Line MTP Expression | Confirm that your chosen cell line expresses MTP at a sufficient level. This can be verified by western blot or qPCR. |
| Assay Readout Sensitivity | Ensure your assay is sensitive enough to detect changes in lipoprotein secretion or lipid accumulation. Consider alternative or more sensitive detection methods. |
| Compound Inactivity | Verify the integrity of your this compound stock. If possible, test its activity in a validated positive control assay. |
Issue 2: High cell toxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Steps |
| Excessive MTP Inhibition | Prolonged or very high concentrations of MTP inhibitors can lead to intracellular lipid accumulation (steatosis), which can be toxic to cells[2][3][4]. Reduce the concentration of this compound and/or the incubation time. |
| Solvent Toxicity | Ensure the final DMSO concentration is not exceeding the tolerance level of your cell line (typically ≤ 0.1%). Run a vehicle control (medium with the same DMSO concentration without this compound). |
| Off-Target Effects | While this compound is reported to be selective, at higher concentrations, off-target effects can occur. Lower the concentration to the minimal effective dose. |
Quantitative Data
Table 1: Representative IC50 Values for MTP Inhibitors in Common Cell Lines
| Cell Line | Typical IC50 Range (nM) | Key Characteristics |
| HepG2 | 0.5 - 5 | Human hepatoma; widely used for studying VLDL assembly and secretion. |
| Caco-2 | 1 - 10 | Human colon adenocarcinoma; differentiates into enterocyte-like cells that assemble chylomicrons. |
| Huh-7 | 0.1 - 2 | Human hepatoma; another common model for VLDL metabolism and hepatitis C virus research[5]. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Triglyceride Transfer Assay
This protocol is adapted from a method for measuring MTP-mediated lipid transfer.
Materials:
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This compound
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HepG2 cells (or other suitable cell line)
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Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Donor vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein)
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Acceptor vesicles (unlabeled)
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Fluorometer
Procedure:
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Cell Lysate Preparation: Culture HepG2 cells to 80-90% confluency. Lyse the cells and determine the protein concentration of the lysate.
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Assay Setup: In a 96-well plate, add cell lysate to each well.
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Inhibitor Addition: Add serial dilutions of this compound (e.g., 0.1 nM to 100 nM final concentration) to the wells. Include a vehicle control (DMSO).
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Initiate Reaction: Add the donor and acceptor vesicles to each well to start the transfer reaction.
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Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
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Measurement: Measure the increase in fluorescence in a fluorometer. The transfer of the fluorescent triglyceride from the donor to the acceptor vesicle results in an increase in fluorescence.
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Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: MTP Signaling Pathway.
Caption: IC50 Determination Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. huh7.com [huh7.com]
Technical Support Center: Mitigating In Vivo Hepatotoxicity of Novel Compounds
Disclaimer: Information regarding a specific compound designated "PF-02575799" is not available in the public domain. This technical support guide provides a comprehensive framework and best practices for mitigating potential in vivo hepatotoxicity of a hypothetical novel chemical entity (NCE), referred to herein as PF-XXXXXX . The principles and methodologies outlined are based on established strategies for managing drug-induced liver injury (DILI).
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver enzymes (ALT, AST) in our animal models treated with PF-XXXXXX. What are the immediate next steps?
A1: Upon observing elevated liver enzymes, the immediate priorities are to confirm the finding, establish a dose-response relationship, and initiate an investigation into the mechanism of toxicity.
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Confirmation and Dose-Response: Repeat the study with a wider range of doses, including lower doses, to confirm the hepatotoxicity and determine the dose at which the effect is observed. Include a vehicle control group for comparison.
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Histopathology: Collect liver tissue for histopathological analysis to characterize the nature of the liver injury (e.g., necrosis, steatosis, cholestasis).
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Mechanism of Injury: Initiate preliminary in vitro and in vivo studies to investigate potential mechanisms, such as reactive metabolite formation, mitochondrial dysfunction, or immune-mediated responses.
Q2: What are the common mechanisms of drug-induced liver injury that we should investigate for PF-XXXXXX?
A2: Drug-induced liver injury can occur through various mechanisms. Key pathways to investigate include:
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Reactive Metabolite Formation: The metabolic activation of a drug by cytochrome P450 enzymes can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular stress and necrosis.[1][2]
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Mitochondrial Dysfunction: Some drugs or their metabolites can impair mitochondrial function, leading to a decrease in ATP production, oxidative stress, and the initiation of apoptosis.[1][2]
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Immune-Mediated Hepatotoxicity: The drug or its metabolites may act as haptens, triggering an immune response that targets hepatocytes.[2] This can involve the activation of T-cells and the release of pro-inflammatory cytokines.[2]
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Inhibition of Bile Salt Export Pump (BSEP): Disruption of bile acid transport can lead to the intracellular accumulation of cytotoxic bile acids, causing cholestatic liver injury.[2]
Q3: Can we co-administer a hepatoprotective agent to mitigate the liver toxicity of PF-XXXXXX?
A3: Co-administration of a hepatoprotective agent can be a viable strategy, but it requires careful consideration and thorough investigation. The choice of agent depends on the underlying mechanism of PF-XXXXXX-induced hepatotoxicity.
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Antioxidants: If oxidative stress is a key factor, co-administration of antioxidants like N-acetylcysteine (NAC) may be beneficial.[3] NAC is a precursor to glutathione, a major intracellular antioxidant.[3]
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Anti-inflammatory agents: If an immune-mediated response is suspected, immunosuppressants could be considered, though this may impact the primary efficacy of the compound.
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Gap Junction Inhibitors: Research suggests that inhibiting gap junction communication can prevent the amplification of liver injury.[4][5]
A step-wise approach is recommended, starting with mechanistic studies to identify the cause of hepatotoxicity before selecting a potential hepatoprotective agent.
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vivo Hepatotoxicity
This guide outlines a systematic approach to troubleshooting unexpected liver toxicity observed during in vivo studies of PF-XXXXXX.
| Step | Action | Rationale | Key Parameters to Measure |
| 1 | Confirm and Characterize the Toxicity | To ensure the observation is reproducible and to understand the nature of the liver injury. | Serum ALT, AST, ALP, Total Bilirubin; Liver Histopathology (H&E staining). |
| 2 | Establish a Dose- and Time-Response | To determine the dose- and time-dependency of the hepatotoxicity. | Multiple dose levels of PF-XXXXXX; Multiple time points for sample collection. |
| 3 | In Vitro Mechanistic Assays | To investigate potential mechanisms of toxicity in a controlled environment. | Hepatocyte viability assays (e.g., LDH, MTS); Reactive oxygen species (ROS) production; Mitochondrial membrane potential; Caspase activity assays. |
| 4 | In Vivo Mechanistic Studies | To confirm in vitro findings in the whole animal model. | Measurement of liver glutathione levels; Assessment of inflammatory markers (e.g., TNF-α, IL-6); Immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3). |
| 5 | Metabolite Identification | To determine if a metabolite of PF-XXXXXX is responsible for the toxicity. | LC-MS/MS analysis of plasma, urine, and liver microsome incubations. |
Experimental Protocols
Protocol 1: In Vivo Assessment of PF-XXXXXX-Induced Hepatotoxicity in Rodents
Objective: To evaluate the dose-dependent hepatotoxic potential of PF-XXXXXX in a rodent model.
Materials:
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PF-XXXXXX
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Vehicle (e.g., 0.5% methylcellulose in water)
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Male C57BL/6 mice (8-10 weeks old)
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Standard laboratory animal diet and water
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Blood collection tubes (e.g., heparinized)
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Formalin (10% neutral buffered)
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Reagents for liver function tests (ALT, AST, ALP, Bilirubin)
Procedure:
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Acclimatize animals for at least one week before the experiment.
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
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Group 2: PF-XXXXXX (Low dose)
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Group 3: PF-XXXXXX (Mid dose)
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Group 4: PF-XXXXXX (High dose)
-
-
Administer PF-XXXXXX or vehicle orally (or via the intended clinical route) once daily for the desired duration (e.g., 7, 14, or 28 days).
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Monitor animals daily for clinical signs of toxicity.
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At the end of the treatment period, collect blood via cardiac puncture under anesthesia.
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Euthanize animals and perform a necropsy. Collect the liver and weigh it.
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Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination.
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Analyze plasma for liver function markers (ALT, AST, ALP, Total Bilirubin).
Protocol 2: Assessment of Mitochondrial Dysfunction in Isolated Liver Mitochondria
Objective: To determine if PF-XXXXXX directly affects mitochondrial function.
Materials:
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Freshly isolated rodent liver
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Mitochondria isolation buffer
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PF-XXXXXX (and its potential metabolites)
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Mitochondrial substrates (e.g., glutamate, malate, succinate)
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ADP
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Oxygen electrode (e.g., Clark-type)
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Spectrofluorometer
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Mitochondrial membrane potential dye (e.g., JC-1)
Procedure:
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Isolate mitochondria from fresh rodent liver using differential centrifugation.
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Determine mitochondrial protein concentration using a standard assay (e.g., Bradford).
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Oxygen Consumption:
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Add isolated mitochondria to a respiration chamber containing respiration buffer and substrates.
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Measure the basal oxygen consumption rate (State 2).
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Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).
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Add PF-XXXXXX at various concentrations and monitor for changes in oxygen consumption.
-
-
Mitochondrial Membrane Potential:
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Incubate isolated mitochondria with JC-1 dye.
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Treat with PF-XXXXXX at various concentrations.
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Measure the fluorescence ratio (red/green) using a spectrofluorometer to assess changes in membrane potential.
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Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of PF-XXXXXX-induced hepatotoxicity.
Caption: Workflow for mitigating in vivo hepatotoxicity.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacotherapies for Drug-Induced Liver Injury: A Current Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gap Junction Inhibition Prevents Drug-induced Liver Toxicity and Fulminant Hepatic Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rutgers, Massachusetts General Investigators Find Novel Way to Prevent Drug-Induced Liver Injury | Rutgers University [rutgers.edu]
Addressing off-target effects of PF-02575799 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using the microsomal triglyceride transfer protein (MTP) inhibitor, PF-02575799, in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1] Its primary mechanism of action is to block MTP-mediated transfer of triglycerides and other lipids, which is a critical step in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[2][3][4][5]
Q2: What are the known on-target effects of this compound in preclinical models?
A2: In preclinical studies, this compound has been shown to decrease plasma triglycerides and cholesterol levels.[1] The on-target effects are dose-dependent, with appreciable triglyceride-lowering effects observed at a minimally effective dose of 10 mg/kg in rats.
Q3: What are the major known or potential off-target effects of this compound?
A3: The most significant observed off-target effect of this compound at higher doses is hepatotoxicity, as indicated by a significant increase in alanine transaminase (ALT) levels at 100 mg/kg in rats. This is a known class effect for MTP inhibitors, including the structurally related compound dirlotapide, which has also been associated with elevations in hepatic transaminases.[6][7][8] Other potential off-target effects, while not specifically documented for this compound, could be inferred from the broader class of MTP inhibitors and may include gastrointestinal disturbances such as vomiting and diarrhea.[7][8][9]
Q4: How does the selectivity profile of this compound compare to other MTP inhibitors like dirlotapide?
A4: this compound was developed as an analog of dirlotapide with the goal of reducing the potential for unwanted liver MTP inhibition and associated side effects.[1] It was designed to decrease the active metabolite load by reducing the MTP activity of its likely human metabolites and increasing their clearance.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High cell toxicity or unexpected cell death in in vitro experiments | 1. On-target MTP inhibition leading to lipid accumulation and cellular stress. 2. Off-target effects on other cellular pathways. 3. Solvent toxicity (e.g., DMSO). | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for MTP inhibition. 2. Use the lowest effective concentration of this compound. 3. Include a negative control (structurally similar but inactive compound, if available). 4. Ensure the final solvent concentration is consistent across all conditions and is below 0.1%. |
| Inconsistent or unexpected results in animal models (e.g., unexpected changes in body weight, food intake, or behavior) | 1. Gastrointestinal distress due to MTP inhibition in the gut. 2. Systemic toxicity at higher doses, including hepatotoxicity. 3. Off-target pharmacological effects. | 1. Carefully monitor animals for clinical signs of distress, including changes in feeding behavior, stool consistency, and activity levels. 2. Start with a dose-ranging study to identify the optimal therapeutic window. 3. Measure plasma levels of liver enzymes (ALT, AST) to monitor for hepatotoxicity. 4. Consider a pair-fed control group to distinguish between the effects of the compound and the effects of reduced food intake. |
| Observed phenotype does not align with the expected effects of MTP inhibition alone. | 1. The phenotype is a result of a combination of on-target and off-target effects. 2. The experimental system has a previously unknown sensitivity to MTP inhibition. 3. The compound may be interacting with other targets at the concentrations used. | 1. Validate on-target engagement by measuring downstream markers of MTP inhibition (e.g., ApoB secretion, cellular triglyceride levels). 2. Use a rescue experiment if possible (e.g., overexpressing MTP). 3. Test other structurally and mechanistically distinct MTP inhibitors to see if they produce the same phenotype. 4. Conduct broader profiling of the compound against a panel of receptors and enzymes to identify potential off-targets. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) |
| Microsomal Triglyceride Transfer Protein (MTP) | Inhibition of ApoB secretion in HepG2 cells | 0.77 ± 0.29 |
Table 2: In Vivo Effects of this compound in Rats (7-day study)
| Dose (mg/kg/day) | Effect on Triglycerides | Effect on Alanine Transaminase (ALT) |
| 10 | Appreciable triglyceride-lowering effects | Not specified |
| 100 | Not specified | Significant increase |
Experimental Protocols
Protocol 1: In Vitro MTP Inhibition Assay using HepG2 Cells
Objective: To determine the IC50 of this compound for the inhibition of MTP-mediated ApoB secretion.
Methodology:
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Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Seed HepG2 cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).
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Incubation: Incubate the cells for 24-48 hours.
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ApoB Quantification: Collect the cell culture supernatant. Quantify the amount of secreted ApoB using a commercially available ELISA kit.
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Data Analysis: Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Assessment of Hepatotoxicity in Rodent Models
Objective: To evaluate the potential for this compound to induce liver toxicity in vivo.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or other appropriate rodent model).
-
Dosing: Administer this compound orally once daily for a specified period (e.g., 7 or 14 days) at a range of doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
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Clinical Observations: Monitor the animals daily for any clinical signs of toxicity. Record body weight and food consumption.
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Blood Collection: At the end of the study, collect blood samples via cardiac puncture or other appropriate method.
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Biochemical Analysis: Analyze plasma or serum for levels of liver enzymes, including alanine transaminase (ALT) and aspartate aminotransferase (AST).
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Histopathology: Euthanize the animals and collect liver tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should perform a microscopic examination of the liver sections.
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Data Analysis: Compare the mean liver enzyme levels and histopathological findings between the treated and control groups using appropriate statistical methods.
Visualizations
Caption: Mechanism of action of this compound on MTP.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Discovery of microsomal triglyceride transfer protein (MTP) inhibitors with potential for decreased active metabolite load compared to dirlotapide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Dirlotapide: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dirlotapide - Wikipedia [en.wikipedia.org]
- 5. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 6. researchgate.net [researchgate.net]
- 7. The safety of dirlotapide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of dirlotapide in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of dirlotapide to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Elevated Alanine Transaminase (ALT) Levels with PF-02575799
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing elevated alanine transaminase (ALT) levels during experiments involving the microsomal triglyceride transfer protein (MTP) inhibitor, PF-02575799.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[3][4][5] By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a decrease in plasma lipid levels.[5][6]
Q2: Is it common to observe elevated ALT levels with this compound administration?
A2: Yes, preclinical studies have shown that administration of this compound can lead to a significant, dose-dependent increase in serum alanine transaminase (ALT) levels.[1] This is a known class effect of MTP inhibitors.[6][7][8]
Q3: What is the underlying mechanism for ALT elevation caused by this compound and other MTP inhibitors?
A3: The elevation in ALT associated with MTP inhibition is not typically due to direct hepatocellular necrosis. Instead, it is primarily attributed to cellular stress responses. The inhibition of MTP leads to an accumulation of lipids within the endoplasmic reticulum (ER) of hepatocytes, causing ER stress.[9] This ER stress, in turn, activates signaling pathways, such as the IRE1α/cJun pathway, which leads to the transcriptional upregulation of the genes encoding for ALT (also known as GPT) and aspartate transaminase (AST).[9] This results in increased synthesis and subsequent release of these enzymes from the liver cells into the bloodstream, even in the absence of significant cell death.[9][10]
Q4: At what dose of this compound are significant ALT elevations typically observed?
A4: In a seven-day rat model, a significant increase in alanine transaminase was observed at a dose of 100 mg/kg of this compound.[1] Lower doses (1, 3, and 10 mg/kg) produced triglyceride-lowering effects with less impact on ALT levels.[1]
Q5: Are the elevated ALT levels induced by MTP inhibitors reversible?
A5: For MTP inhibitors in general, modest and reversible liver steatosis and transaminase elevations have been reported.[4][11] Discontinuation of the offending drug is the primary management strategy for drug-induced liver injury, which typically leads to the normalization of liver enzymes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpectedly High or Rapid Onset of ALT Elevation
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Possible Cause 1: Dosing Error.
-
Troubleshooting Step: Immediately verify the concentration of your dosing solution and the administered volume. Review your calculations and preparation protocol.
-
-
Possible Cause 2: Animal Model Susceptibility.
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Troubleshooting Step: Review the literature for the specific strain and species you are using to check for any reported sensitivity to MTP inhibitors or predisposition to liver-related issues. Consider using a different, less sensitive strain if the issue persists.
-
-
Possible Cause 3: Formulation or Vehicle Effects.
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Troubleshooting Step: If using a custom formulation, ensure its stability and homogeneity. Run a vehicle-only control group to rule out any hepatotoxic effects of the vehicle itself.
-
Issue 2: ALT Levels Continue to Rise Despite Following Protocol
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Possible Cause 1: Cumulative Toxicity.
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Troubleshooting Step: Consider reducing the dose or the frequency of administration. Implement a "drug holiday" (a short period of no treatment) to allow for recovery and monitor if ALT levels begin to decrease.
-
-
Possible Cause 2: Underlying Health Status of Animals.
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Troubleshooting Step: Ensure that all animals are healthy and free from underlying infections or conditions that could affect liver function prior to the start of the experiment. Perform baseline liver function tests on all animals.
-
-
Possible Cause 3: Diet-Induced Stress.
-
Troubleshooting Step: If using a high-fat or specific research diet, be aware that this can exacerbate the effects of MTP inhibition on the liver. Ensure the diet is appropriate and consistent across all experimental groups.
-
Issue 3: Inconsistent ALT Elevation Across Animals in the Same Treatment Group
-
Possible Cause 1: Variability in Drug Administration.
-
Troubleshooting Step: Ensure consistent and accurate administration of this compound to each animal. For oral gavage, verify proper technique to avoid variability in absorption.
-
-
Possible Cause 2: Individual Animal Metabolism.
-
Troubleshooting Step: Biological variability is inherent in in vivo studies. Increase the number of animals per group to improve statistical power and identify true treatment effects versus individual outliers.
-
-
Possible Cause 3: Inaccurate Sample Handling or Analysis.
-
Troubleshooting Step: Review your blood collection, sample processing, and ALT measurement protocols to ensure consistency and accuracy.
-
Data Presentation
Table 1: Dose-Response Relationship of this compound on Serum ALT in a 7-Day Rat Model
| Dose of this compound (mg/kg/day) | Observation on Serum ALT Levels |
| 1 | No significant increase |
| 3 | No significant increase |
| 10 | Minimal, non-significant increase |
| 30 | Moderate, statistically non-significant increase |
| 100 | Significant increase |
Data summarized from preclinical findings.[1]
Experimental Protocols
Key Experiment: In Vivo Assessment of this compound-Induced ALT Elevation in a Rodent Model
Objective: To determine the effect of this compound on serum ALT levels in rats over a defined study period.
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., as a spray-dried dispersion)
-
Male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old
-
Standard laboratory chow and water ad libitum
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ALT assay kit
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, 10 mg/kg, 30 mg/kg, and 100 mg/kg this compound). A minimum of 8-10 animals per group is recommended.
-
Baseline Blood Collection: Prior to the first dose, collect a baseline blood sample from each animal via a suitable method (e.g., tail vein) to determine pre-treatment ALT levels.
-
Dosing Preparation and Administration: Prepare dosing solutions of this compound in the selected vehicle. Administer the compound or vehicle orally (e.g., via gavage) once daily for the duration of the study (e.g., 7, 14, or 28 days).
-
Clinical Observations: Perform and record daily clinical observations, including changes in body weight, food and water consumption, and any signs of toxicity.
-
Interim and Terminal Blood Collection: Collect blood samples at predetermined time points during the study (e.g., weekly) and at the terminal endpoint.
-
ALT Measurement: Process blood samples to obtain serum. Measure ALT levels using a validated commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data by comparing the ALT levels of the treatment groups to the vehicle control group at each time point using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Caption: Mechanism of this compound-induced ALT elevation.
Caption: Troubleshooting workflow for elevated ALT levels.
References
- 1. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 5. Alcohol effects on hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design Considerations for Dose-Expansion Cohorts in Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of PF-02575799
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of PF-02575799, a microsomal triglyceride transfer protein (MTP) inhibitor.[1] The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Q1: I observe precipitation in my stock solution of this compound after thawing. What should I do?
Precipitation upon thawing is a common issue for small molecule inhibitors stored at low temperatures. This can be due to the compound's solubility limit being exceeded at colder temperatures or issues with the solvent.
Recommended Actions:
-
Slow Thawing: Thaw the solution slowly at room temperature.
-
Gentle Mixing: Once thawed, vortex the vial gently to ensure the compound is fully redissolved.
-
Solvent Consideration: While Dimethyl Sulfoxide (DMSO) is a common solvent, its physical properties at low temperatures can sometimes contribute to precipitation. Ensure you are using high-purity, anhydrous DMSO.
-
Concentration Adjustment: If precipitation persists, consider preparing stock solutions at a slightly lower concentration.
Q2: My this compound solution has changed color. Is it still usable?
A color change in a solution can be an indicator of chemical degradation or oxidation. It is crucial to determine the integrity of the compound before proceeding with your experiments.
Recommended Actions:
-
Protect from Light: Store this compound solutions in amber vials or wrap clear vials in foil to protect them from light, which can cause photodegradation.
-
Inert Gas Overlay: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Purity Analysis: If you suspect degradation, it is advisable to re-analyze the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: I am seeing inconsistent results in my assays using a previously prepared stock solution of this compound. Could this be a storage issue?
Inconsistent experimental results are a common consequence of compound degradation. The stability of this compound in solution is dependent on storage conditions.
Recommended Actions:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles, which can accelerate degradation.
-
Verify Storage Temperature: Ensure that the solution has been consistently stored at the recommended temperature.
-
Prepare Fresh Solutions: If in doubt, prepare a fresh stock solution from solid material and compare its performance in your assay to the older stock.
Frequently Asked Questions (FAQs)
Q4: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place. Keep away from strong oxidizing agents.
| Storage Condition | Recommendation |
| Temperature | -20°C or -80°C |
| Light | Protect from light |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen) for optimal stability |
| Container | Use tightly sealed vials |
Q5: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many small molecule inhibitors, including those with structures similar to this compound.
Q6: How should I store stock solutions of this compound?
Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
| Storage Parameter | Recommendation |
| Temperature | -20°C or -80°C |
| Solvent | Anhydrous, high-purity DMSO |
| Concentration | Prepare at a concentration that ensures solubility upon thawing |
| Aliquoting | Aliquot into single-use volumes |
| Container | Use tightly sealed, amber glass or polypropylene vials |
| Light | Protect from light |
Q7: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, small molecules with similar functional groups can be susceptible to:
-
Hydrolysis: The breakdown of a compound due to reaction with water.
-
Oxidation: Degradation resulting from a reaction with oxygen.
-
Photolysis: Degradation caused by exposure to light.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol provides a general workflow to assess the stability of this compound in a specific solvent and at a particular storage temperature.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO)
-
Amber glass or polypropylene vials
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
-
HPLC system with a suitable column and detector (or other appropriate analytical instrument)
-
Controlled temperature storage units (e.g., -20°C freezer, -80°C freezer)
Methodology:
-
Prepare Stock Solution: Accurately weigh a known amount of solid this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial purity and concentration. This will serve as the baseline.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials for each storage condition to be tested (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve one vial from each storage condition.
-
Sample Preparation for Analysis: Thaw the sample at room temperature and vortex gently to ensure homogeneity.
-
HPLC Analysis: Analyze the sample using the same HPLC method as the initial analysis.
-
Data Analysis: Compare the purity and concentration of the stored sample to the initial (Time 0) data to determine the percentage of degradation.
Visualizations
Caption: MTP inhibitor this compound blocks lipid loading onto ApoB.
Caption: A general workflow for assessing small molecule stability.
References
Avoiding common pitfalls in MTP inhibitor experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during Microsomal Triglyceride Transfer Protein (MTP) inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MTP inhibitors?
A1: MTP inhibitors block the activity of the microsomal triglyceride transfer protein (MTP), which is located in the endoplasmic reticulum of liver and intestinal cells. MTP is crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, these compounds prevent the loading of lipids onto apoB, leading to a reduction in the secretion of these lipoproteins into the bloodstream and consequently lowering plasma levels of triglycerides and LDL cholesterol.[1]
Q2: What are the most common off-target effects or toxicities observed with MTP inhibitors?
A2: The most frequently encountered side effects are related to the mechanism of action and the accumulation of lipids in the liver and intestine. These include:
-
Hepatic steatosis (fatty liver): Inhibition of VLDL secretion from the liver can lead to the accumulation of triglycerides within hepatocytes.[2]
-
Elevated liver enzymes: Increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are common, indicating potential liver stress or damage.
-
Gastrointestinal issues: Inhibition of chylomicron formation in the intestine can cause side effects like diarrhea, nausea, vomiting, and abdominal pain.[3]
Q3: In which cell lines are MTP inhibitor effects commonly studied?
A3: Human hepatoma cell lines, such as HepG2 cells , are widely used for in vitro studies of MTP inhibitors.[3][4][5] These cells express MTP and secrete apoB-containing lipoproteins, providing a relevant model to study the effects of inhibitors on lipoprotein assembly and secretion.[3][5]
Q4: What are some key considerations when designing an in vivo study with MTP inhibitors?
A4: Key considerations for in vivo studies include:
-
Animal model selection: Models like the Watanabe-heritable hyperlipidemic (WHHL) rabbit, which has low LDL receptor activity, are useful for studying the effects on plasma lipoprotein levels.[3][6]
-
Dose-response relationship: It's crucial to establish a dose that effectively lowers lipids without causing severe adverse effects.
-
Monitoring: Regular monitoring of liver function (ALT, AST levels) and assessment for hepatic steatosis are essential.
-
Diet: The fat content of the diet can significantly impact the outcomes and side effects, particularly gastrointestinal ones.
Troubleshooting Guides
Problem 1: Lower Than Expected Inhibitor Potency (High IC50)
Q: My MTP inhibitor is showing a much higher IC50 value in my in vitro assay than what is reported in the literature. What are the possible causes and how can I troubleshoot this?
A: This is a common issue that can arise from several factors related to the compound itself, the assay setup, or the biological system. Follow these steps to diagnose the problem:
-
Verify Compound Integrity and Concentration:
-
Is the compound degraded? MTP inhibitors can be sensitive to storage conditions. Ensure the compound has been stored correctly (e.g., at -20°C or -80°C) and protected from light.[7] If possible, verify the compound's integrity using analytical methods like HPLC.
-
Is the stock solution concentration accurate? Re-calculate the dilution series and consider preparing a fresh stock solution from a new aliquot of the compound.
-
-
Evaluate the In Vitro Assay Protocol:
-
Is the incubation time sufficient? Some inhibitors may require a longer pre-incubation time with the MTP source (cell lysate or purified protein) to achieve maximal inhibition.
-
Is the MTP concentration optimal? The concentration of MTP in the assay can affect the apparent IC50. Ensure you are using a consistent and appropriate amount of cell lysate or purified MTP.
-
Are there interfering substances in the assay buffer? High concentrations of detergents or other additives could potentially interfere with the inhibitor's binding to MTP. Review the buffer composition and compare it to established protocols.
-
-
Check the Cell Model (if using cell-based assays):
-
Is MTP expression and activity adequate in your cells? MTP expression in HepG2 cells can be influenced by factors like insulin and glucose levels in the culture medium.[4] Ensure consistent cell culture conditions. You can verify MTP expression by Western blot or qPCR.
-
Is your cell passage number too high? High passage numbers can lead to phenotypic drift and altered protein expression. It is advisable to use cells within a defined passage number range.
-
Problem 2: High Variability Between Experimental Replicates
Q: I'm observing significant variability in the results of my MTP inhibitor experiments, even within the same plate. How can I improve the consistency of my data?
A: High variability can obscure real effects and make data interpretation difficult. Here’s a checklist to help you identify and address the source of variability:
-
Standardize Cell Seeding and Treatment:
-
Are the cells evenly distributed? Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping and uneven cell distribution in the wells.
-
Is the timing of treatment consistent? Add the inhibitor at the same time point for all wells after cell seeding and allow for a consistent incubation period.
-
-
Refine a ssay Execution:
-
Is your pipetting accurate? Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of reagents, inhibitors, and cell suspensions.
-
Are you mixing the reagents thoroughly? Ensure that all components in the assay wells are well-mixed before incubation and measurement.
-
-
Optimize the MTP Activity Assay:
-
Is the reaction within the linear range? If using an MTP activity assay kit, ensure that the reaction time and amount of MTP source result in a signal that is within the linear range of the standard curve.
-
Are there fluctuations in temperature? Maintain a stable temperature during incubation, as temperature variations can affect enzyme kinetics.
-
Problem 3: Unexpected Cytotoxicity
Q: My MTP inhibitor is causing significant cell death at concentrations where I expect to see specific inhibition of MTP. How can I differentiate between specific MTP inhibition and general cytotoxicity?
A: It is crucial to distinguish between on-target effects and off-target cytotoxicity. Here's how you can investigate this:
-
Perform a Cell Viability Assay:
-
What is the cytotoxic concentration? Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration range at which your inhibitor induces cell death. This will help you identify a non-toxic concentration range for your MTP inhibition experiments.
-
-
Include Appropriate Controls:
-
Use a well-characterized MTP inhibitor as a positive control. This will help you confirm that your assay system is capable of detecting specific MTP inhibition.
-
Use a negative control compound that is structurally similar to your inhibitor but known to be inactive against MTP. This can help rule out non-specific effects related to the chemical scaffold.
-
-
Investigate Markers of Cellular Stress:
-
Is the inhibitor inducing apoptosis or other stress pathways? You can measure markers of apoptosis (e.g., caspase activity) or cellular stress to understand the mechanism of cell death. Recent studies have shown that some MTP inhibitors can induce autophagic cell death in cancer cell lines, a mechanism that may be independent of MTP inhibition in some contexts.[8]
-
Quantitative Data Summary
Table 1: In Vitro Potency of MTP Inhibitors
| Inhibitor | IC50 (in vitro) | Cell Line/System | Reference |
| Lomitapide (AEGR-733/BMS-201038) | 8 nM | Not specified | [7][9] |
| Lomitapide | 0.5 nM | Not specified | [6] |
| Lomitapide | 10 nM | Purified MTP | [10] |
| BMS-200150 | Subnanomolar | HepG2 apoB secretion assay | [3] |
Table 2: Clinical Efficacy and Side Effects of Lomitapide in Homozygous Familial Hypercholesterolemia (HoFH) Patients
| Parameter | Result | Reference |
| Mean LDL-C Reduction | 50.9% | [3] |
| Mean ApoB Reduction | 55.6% | [3] |
| Adverse Events | ||
| Nausea and Steatorrhea | Most serious events | [3] |
| Elevated Liver Aminotransferases | Observed | [3] |
| Hepatic Fat Accumulation | Ranged from <10% to >40% at the highest dose | [3] |
Experimental Protocols
Protocol 1: Preparation of HepG2 Cell Homogenate for MTP Activity Assay
This protocol is adapted from commercially available MTP activity assay kits.
-
Cell Culture: Grow HepG2 cells in T-75 flasks until they reach confluency.
-
Cell Harvesting: Suspend the cells from six flasks in a total of 5 mL of homogenization buffer. The approximate protein concentration will be 10 mg/mL.
-
Homogenization Buffer Composition:
-
10 mM Tris
-
150 mM NaCl
-
1 mM EDTA
-
pH 7.4
-
Add 0.5 mL of 100 mM PMSF in ethanol and 2 mL of 1 mg/mL leupeptin in Tris-saline to 100 mL of buffer.[11]
-
-
Sonication: Sonicate the cell suspension on ice using five 5-second bursts with a 550W sonicator fitted with a microtip.
-
Usage: Use approximately 100 µg of the homogenate protein for each MTP activity assay. It is not necessary to perform a low-speed centrifugation to remove cell debris.[11]
Protocol 2: In Vitro MTP Activity Assay (Fluorometric)
This is a general protocol based on commercially available kits (e.g., Roar MTP Activity Assay Kit, Sigma-Aldrich MAK110).
-
Master Mix Preparation: Prepare a master mix containing the assay buffer, donor particles, and acceptor particles.
-
Reaction Setup:
-
In a microplate, add the master mix to each well.
-
Add your MTP inhibitor at various concentrations.
-
Add a vehicle control (e.g., DMSO).
-
Prepare a blank well with the master mix but no MTP source.
-
-
Initiate the Reaction: Add the MTP source (e.g., 100 µg of HepG2 cell homogenate) to each well (except the blank). The total assay volume is typically 200 µL.
-
Incubation: Incubate the plate at 37°C for 3-6 hours.[11]
-
Fluorescence Measurement: Measure the increase in fluorescence using a fluorometer with excitation at ~465 nm and emission at ~535 nm.[11][12]
-
Data Analysis: Subtract the blank fluorescence from all sample readings. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of MTP Inhibition.
Caption: MTP Inhibitor Experimental Workflow.
Caption: Troubleshooting Low Inhibitor Potency.
References
- 1. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Microsomal triglyceride transfer protein (MTP) regulation in HepG2 cells: insulin negatively regulates MTP gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inhibitor of the microsomal triglyceride transfer protein inhibits apoB secretion from HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. roarbiomedical.com [roarbiomedical.com]
- 12. scientificlabs.com [scientificlabs.com]
Technical Support Center: Interpreting Unexpected Results with PF-02575799
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PF-02575799, a potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP is crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound blocks the loading of lipids (triglycerides, cholesterol esters) onto apoB, thereby reducing the secretion of these lipoproteins into the bloodstream. This leads to a decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.
Q2: What are the expected on-target effects of this compound in a preclinical setting?
A2: The primary on-target effects of this compound include a significant reduction in plasma triglyceride and LDL cholesterol levels. In preclinical animal models, this is typically observed as a dose-dependent decrease in these lipid parameters.
Q3: What are the most common unexpected or adverse effects observed with MTP inhibitors like this compound?
A3: Due to its mechanism of action, the most common unexpected or adverse effects are related to the accumulation of lipids in the liver and intestine. These can manifest as:
-
Hepatic Steatosis (Fatty Liver): Inhibition of VLDL secretion from the liver can lead to the accumulation of triglycerides within hepatocytes.
-
Elevated Liver Enzymes: A significant increase in plasma levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) can occur, indicating potential liver stress or damage.[1] For example, with this compound, a significant increase in ALT has been observed at a dose of 100 mg/kg in rats.[2]
-
Gastrointestinal (GI) Intolerance: Inhibition of chylomicron secretion in the intestine can lead to fat malabsorption, resulting in symptoms like diarrhea and steatorrhea (fatty stools).
Troubleshooting Guides
This section provides guidance on how to interpret and troubleshoot specific unexpected results you may encounter during your experiments with this compound.
Scenario 1: Higher than expected elevation in liver enzymes (ALT/AST).
-
Possible Cause: This is a known class effect of MTP inhibitors due to hepatic lipid accumulation.[1] The dose of this compound may be too high for the specific animal model or experimental conditions.
-
Troubleshooting Steps:
-
Dose-Response Analysis: If not already done, perform a dose-response study to identify the minimally effective dose that provides the desired lipid-lowering effect with minimal impact on liver enzymes.[2]
-
Time-Course Analysis: Assess liver enzyme levels at different time points after compound administration to understand the kinetics of the effect. The elevation may be transient.
-
Histopathological Analysis: Examine liver tissue for signs of steatosis, inflammation, and necrosis to correlate enzyme levels with morphological changes.
-
Concomitant Medications/Diet: Ensure that the diet or any co-administered substances are not contributing to hepatotoxicity.
-
Scenario 2: Lack of significant reduction in plasma triglycerides.
-
Possible Cause:
-
Suboptimal Dosing or Formulation: The dose may be too low, or the compound may not be adequately absorbed.
-
Timing of Blood Sampling: Blood samples may have been collected at a time point that does not reflect the peak efficacy of the compound.
-
Dietary Fat Content: In studies involving intestinal MTP inhibition, the effect on plasma triglycerides will be most pronounced in a postprandial state after a high-fat meal.
-
-
Troubleshooting Steps:
-
Verify Compound Activity: Confirm the inhibitory activity of your batch of this compound using an in vitro MTP inhibition assay.
-
Pharmacokinetic (PK) Analysis: If possible, measure the plasma concentration of this compound to ensure adequate exposure.
-
Optimize Dosing and Sampling Schedule: Conduct a pilot study to determine the optimal time for blood collection post-dosing.
-
Control Dietary Conditions: For in vivo studies, standardize the diet and consider using a high-fat diet to maximize the observable effect on postprandial triglycerides.
-
Scenario 3: Severe gastrointestinal side effects (e.g., diarrhea, weight loss).
-
Possible Cause: This is a direct consequence of intestinal MTP inhibition and subsequent fat malabsorption.[1]
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound to a level that is better tolerated.
-
Dietary Modification: Reduce the fat content of the diet provided to the animals.
-
Monitor Animal Welfare: Closely monitor the animals for signs of distress, dehydration, and weight loss, and provide supportive care as needed.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy and Liver Enzyme Effects of this compound in a 7-Day Rat Model [2]
| Dose (mg/kg/day) | Change in Plasma Triglycerides | Change in Serum ALT |
| 1 | Minimal Effect | No Significant Change |
| 3 | Moderate Reduction | No Significant Change |
| 10 | Appreciable Reduction | Minimal Increase |
| 30 | Significant Reduction | Moderate Increase |
| 100 | Strong Reduction | Significant Increase |
Note: This table is a qualitative summary based on available data. Actual quantitative values should be determined experimentally.
Experimental Protocols
1. In Vitro MTP Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available MTP inhibitor screening kits.
-
Principle: This assay measures the MTP-mediated transfer of a fluorescently labeled neutral lipid from a donor vesicle to an acceptor vesicle. Inhibition of MTP results in a decreased rate of fluorescence transfer.
-
Materials:
-
Purified MTP
-
Fluorescently labeled lipid (e.g., NBD-triolein) donor vesicles
-
Acceptor vesicles
-
Assay buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
This compound and other control compounds
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiate the reaction by adding purified MTP to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission for NBD) over time.
-
Calculate the rate of lipid transfer for each concentration of the inhibitor and determine the IC50 value.
-
2. Measurement of Serum Triglycerides in Rodents
-
Principle: This is an enzymatic assay where triglycerides are hydrolyzed to glycerol and free fatty acids. The glycerol is then measured in a series of coupled enzymatic reactions that result in the formation of a colored product, which is quantified spectrophotometrically.
-
Materials:
-
Commercially available triglyceride determination kit
-
Serum samples from rodents (fasted for at least 4 hours)
-
Microplate reader
-
-
Procedure:
-
Collect blood from rodents via an appropriate method (e.g., tail vein, retro-orbital) and separate the serum by centrifugation.
-
Prepare a standard curve using the glycerol or triglyceride standard provided in the kit.
-
Add a small volume of serum and standards to separate wells of a 96-well plate.
-
Add the triglyceride reagent (containing lipase, glycerol kinase, glycerol phosphate oxidase, and peroxidase) to each well.
-
Incubate the plate at room temperature or 37°C for the time specified in the kit instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 540 nm).
-
Calculate the triglyceride concentration in the samples by comparing their absorbance to the standard curve.
-
3. Measurement of Serum ALT in Rodents
-
Principle: Alanine aminotransferase (ALT) catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then measured in a colorimetric reaction.
-
Materials:
-
Commercially available ALT activity assay kit
-
Serum samples from rodents
-
Microplate reader
-
-
Procedure:
-
Collect blood and separate serum as described for the triglyceride assay.
-
Prepare a standard curve using the pyruvate standard provided in the kit.
-
Add serum and standards to separate wells of a 96-well plate.
-
Add the ALT assay buffer and enzyme mix to each well.
-
Incubate the plate at 37°C for the time specified in the kit instructions.
-
Add the colorimetric probe and incubate to allow for color development.
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm).
-
Calculate the ALT activity in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision-making process.
References
Validation & Comparative
A Comparative Efficacy Analysis of PF-02575799 and Dirlotapide for Weight Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two microsomal triglyceride transfer protein (MTP) inhibitors: PF-02575799 and dirlotapide. Dirlotapide, a veterinary therapeutic, serves as a benchmark for the preclinical candidate this compound, which was developed as a potential follow-on compound with an improved therapeutic index. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their performance.
Mechanism of Action: Targeting Microsomal Triglyceride Transfer Protein (MTP)
Both this compound and dirlotapide exert their primary pharmacological effect by inhibiting the microsomal triglyceride transfer protein (MTP). MTP is a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine. By inhibiting MTP, these drugs block the absorption of dietary fats and the formation of chylomicrons and very-low-density lipoproteins (VLDL), leading to reduced triglyceride and cholesterol levels.
A significant component of the weight loss effect, particularly for dirlotapide, is also attributed to a secondary mechanism involving the gut hormone Peptide YY (PYY). The accumulation of lipids within enterocytes due to MTP inhibition is thought to trigger the release of PYY, which in turn acts on the hypothalamus to induce satiety and reduce food intake.[[“]]
Signaling Pathway of MTP Inhibition and Appetite Regulation
Efficacy Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and dirlotapide. It is important to note that the data for this compound is from a preclinical rat model, while the data for dirlotapide is from clinical trials in dogs. Direct comparison should be made with caution due to species differences.
Table 1: In Vitro Potency
| Compound | Assay | IC50 | Source |
| This compound | MTP Inhibition | 0.77 ± 0.29 nM | [2] |
| Dirlotapide | MTP Inhibition in HepG2 cells and canine hepatocytes | Not explicitly quantified in available sources, but described as potent. | [3] |
Table 2: In Vivo Efficacy - Body Weight Reduction
| Compound | Species | Study Duration | Dose | Mean Body Weight Loss (%) | Placebo/Control Weight Change (%) | Source |
| This compound | Rat | 7 days | 10 mg/kg/day | Data on body weight not explicitly provided in abstract. | Not specified. | [2] |
| Dirlotapide | Dog | 16 weeks | 0.05 mg/kg initial, adjusted | 11.8 - 14.0 | 3.0 - 3.9 | [4][5] |
| Dirlotapide | Dog | Up to 196 days | 0.05 mg/kg initial, adjusted | 14.0 - 15.9 | 1.7 - 5.3 | [6][7] |
Table 3: In Vivo Efficacy - Biomarker Modulation
| Compound | Species | Study Duration | Dose | Effect on Triglycerides (TG) | Effect on Alanine Transaminase (ALT) | Source |
| This compound | Rat | 7 days | 10 mg/kg/day | Appreciable triglyceride effects | No significant increase | [2] |
| This compound | Rat | 7 days | 100 mg/kg/day | Not specified | Significant increase | [2] |
| Dirlotapide | Dog | 16 weeks | Adjusted | Not a primary endpoint in efficacy studies, but mechanism implies reduction. | Mildly elevated, resolved spontaneously. | [4][5] |
Note: More detailed quantitative data from the primary preclinical study by Robinson et al. (2011) is required for a more thorough comparison of this compound's in vivo efficacy.
Experimental Protocols
Dirlotapide: Pivotal Clinical Trials in Obese Dogs
The efficacy and safety of dirlotapide were evaluated in several multicenter, randomized, placebo-controlled, masked clinical studies in client-owned obese dogs.[4][5][6][7]
-
Study Design: Dogs were typically randomized to receive either dirlotapide or a placebo in a 2:1 ratio. The studies consisted of a weight loss phase (ranging from 16 weeks to 196 days), often followed by a weight management/stabilization phase and a post-treatment observation period.
-
Dosing Regimen: Dirlotapide was administered orally once daily. A common starting dose was 0.05 mg/kg, which was often doubled after 14 days. The dose was then adjusted at regular intervals (e.g., every 28 days) based on the individual dog's rate of weight loss to achieve a target weight loss of approximately 1-2% per week.
-
Inclusion Criteria: Overweight or obese adult dogs of various breeds were enrolled.
-
Efficacy Endpoints: The primary efficacy endpoint was the percentage of body weight loss compared to baseline and to the placebo group. Secondary endpoints included changes in body condition score (BCS) and owner-reported improvements in activity levels.
-
Safety Monitoring: Dogs were regularly monitored through physical examinations, and blood samples were collected to assess hematology and serum chemistry, including liver enzymes (ALT, AST). Adverse events such as emesis, diarrhea, and lethargy were recorded.
This compound: Preclinical Rat Study
The preclinical evaluation of this compound was conducted in a seven-day rat model to assess its efficacy and safety profile.[2]
-
Study Design: The study was designed to examine the dose-effect relationships of this compound.
-
Dosing Regimen: this compound, formulated as a spray-dried dispersion, was administered orally to rats once daily for seven days at doses of 1, 3, 10, 30, and 100 mg/kg.
-
Efficacy Endpoints: The primary endpoints measured were the effects on liver triglycerides (TG) and systemic exposures of the compound. Food intake and body weight were also monitored.
-
Safety Monitoring: Serum alanine transaminase (ALT) levels were measured as a key indicator of potential liver toxicity.
Experimental Workflow Diagrams
Dirlotapide Clinical Trial Workflow
This compound Preclinical Rat Study Workflow
Conclusion
Both this compound and dirlotapide are potent inhibitors of MTP. Dirlotapide has demonstrated clear efficacy in promoting weight loss in obese dogs through a dual mechanism of reducing fat absorption and suppressing appetite, likely mediated by PYY. This compound, developed as an analog of dirlotapide, shows high in vitro potency and affects triglyceride metabolism in a preclinical rat model. The available data suggests that this compound may have an improved therapeutic index with regard to liver enzyme elevation at effective doses compared to higher doses.
However, a direct and comprehensive comparison of the efficacy of these two compounds is limited by the different species and experimental designs of the cited studies. Further preclinical studies of this compound in a larger animal model, ideally a canine model, would be necessary to provide a more direct comparison with the extensive clinical data available for dirlotapide. Access to the full dataset from the Robinson et al. (2011) study is crucial for a complete quantitative assessment of this compound's preclinical profile.
References
- 1. consensus.app [consensus.app]
- 2. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation of dirlotapide to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to MTP Inhibition: PF-02575799 vs. Lomitapide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent microsomal triglyceride transfer protein (MTP) inhibitors: PF-02575799 and lomitapide. By examining their inhibitory potency, the experimental methods used for their characterization, and their shared mechanism of action, this document aims to equip researchers with the critical information needed for informed decisions in drug discovery and development.
Quantitative Comparison of MTP Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound and lomitapide against the microsomal triglyceride transfer protein (MTP).
| Compound | IC50 (in vitro) |
| This compound | 0.77 ± 0.29 nM |
| Lomitapide | 8 nM |
Mechanism of Action: MTP Inhibition
Both this compound and lomitapide are potent small molecule inhibitors of the microsomal triglyceride transfer protein (MTP).[1] MTP is a critical intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to facilitate the assembly of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. MTP transfers triglycerides, cholesteryl esters, and phospholipids to nascent apoB, a crucial step for the proper folding and lipidation of these lipoproteins.
By binding to MTP, both this compound and lomitapide block this lipid transfer process. This inhibition prevents the assembly and subsequent secretion of VLDL and chylomicrons into the bloodstream. The reduction in the secretion of these triglyceride-rich lipoproteins ultimately leads to a significant decrease in the plasma levels of low-density lipoprotein cholesterol (LDL-C), as VLDL is a precursor to LDL.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of MTP inhibitors. Below are detailed methodologies representative of the in vitro assays used to evaluate compounds like this compound and lomitapide.
In Vitro MTP Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for measuring MTP activity and inhibition using a fluorescence-based assay. This method is analogous to the one used for the characterization of lomitapide's inhibitory activity.[2][3]
Objective: To determine the IC50 value of a test compound for MTP-mediated lipid transfer.
Materials:
-
Purified MTP or cellular homogenates containing MTP.
-
Donor Vesicles: Small unilamellar vesicles containing a self-quenched fluorescent lipid analog (e.g., NBD-triacylglycerol).
-
Acceptor Vesicles: Small unilamellar vesicles without a fluorescent lipid.
-
Test compounds (e.g., this compound, lomitapide) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare donor vesicles by sonicating a mixture of phosphatidylcholine and the fluorescent lipid analog in assay buffer.
-
Prepare acceptor vesicles by sonicating phosphatidylcholine in assay buffer.
-
Prepare a stock solution of the MTP source.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add the assay buffer, the MTP source, and the serially diluted test compound or vehicle control (DMSO).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding to MTP.
-
Initiate the reaction by adding a mixture of donor and acceptor vesicles to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 535 nm.
-
Continue to monitor the fluorescence at regular intervals for a specified duration (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
The rate of lipid transfer is determined from the increase in fluorescence over time.
-
Plot the percentage of MTP inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Microsomal Triglyceride Transfer Protein (MTP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of key Microsomal Triglyceride Transfer Protein (MTP) inhibitors: Lomitapide, JTT-130, and Dirlotapide. The data presented herein is compiled from various scientific publications to offer a comparative overview of their inhibitory potency. This document is intended to assist researchers and drug development professionals in understanding the in vitro characteristics of these compounds.
Introduction to MTP Inhibition
Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. Its fundamental role is to load lipids, particularly triglycerides, onto apolipoprotein B (apoB), a crucial step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, the formation and secretion of these apoB-containing lipoproteins are reduced, leading to a significant decrease in plasma levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides. This mechanism of action has made MTP a key therapeutic target for managing hypercholesterolemia, especially in patients with homozygous familial hypercholesterolemia (HoFH).
Mechanism of MTP Inhibition
The signaling pathway below illustrates the central role of MTP in lipoprotein assembly and the impact of its inhibition. MTP facilitates the transfer of triglycerides to the nascent apoB protein within the endoplasmic reticulum, leading to the formation of VLDL, which is subsequently secreted and metabolized to LDL in the circulation. MTP inhibitors block this transfer, thereby preventing the assembly and secretion of VLDL and chylomicrons.
In Vitro Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50) of Lomitapide, JTT-130, and Dirlotapide against MTP. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution as experimental conditions may have varied.
| MTP Inhibitor | IC50 (nM) | Assay System | Reference |
| Lomitapide | 5 - 10 | Rat, hamster, and human MTP; Triglyceride and phospholipid transfer assays | [1][2] |
| JTT-130 | 0.83 | Human intestinal MTP in a triglyceride transfer assay | [1] |
| Dirlotapide | 1.5 | MTP inhibition in HepG2 cells | [2] |
Experimental Protocols
MTP Activity Assay (Fluorescent Method)
This protocol describes a common in vitro method for assessing the activity of MTP inhibitors using a fluorescence-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MTP-mediated lipid transfer.
Materials:
-
Purified MTP or cell/tissue homogenates containing MTP
-
Donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein) at a self-quenching concentration
-
Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test MTP inhibitors (e.g., Lomitapide, JTT-130, Dirlotapide)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the MTP inhibitors in the assay buffer.
-
In a 96-well microplate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.
-
Add the MTP inhibitor dilutions or vehicle control to the respective wells.
-
Initiate the reaction by adding the MTP source (purified enzyme or homogenate) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent lipid. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in dequenching and an increase in fluorescence.
-
Calculate the percentage of MTP inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Apolipoprotein B (ApoB) Secretion Assay
This cell-based assay measures the effect of MTP inhibitors on the secretion of apoB from liver cells, providing a more physiologically relevant measure of their activity.
Objective: To quantify the inhibition of apoB secretion from cultured hepatocytes by MTP inhibitors.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Test MTP inhibitors
-
Lysis buffer
-
ELISA kit for human apoB or Western blotting reagents
Procedure:
-
Seed HepG2 cells in multi-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of the MTP inhibitors in serum-free medium for a specified period (e.g., 2 hours).
-
Induce lipoprotein production by incubating the cells with medium containing oleic acid-BSA and the MTP inhibitors for an extended period (e.g., 24 hours).
-
Collect the cell culture medium and centrifuge to remove cell debris.
-
Quantify the amount of secreted apoB in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Alternatively, secreted apoB can be concentrated from the medium and analyzed by Western blotting.
-
Lyse the cells to determine the total cellular protein content for normalization.
-
Calculate the percentage of inhibition of apoB secretion for each inhibitor concentration and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro evaluation of MTP inhibitors.
Conclusion
This guide provides a comparative overview of the in vitro potency of three key MTP inhibitors: Lomitapide, JTT-130, and Dirlotapide. Based on the available data, JTT-130 and Dirlotapide appear to be more potent inhibitors of MTP in vitro compared to Lomitapide. However, it is crucial to consider that these IC50 values were determined in different assay systems and potentially under varying experimental conditions. Therefore, for a definitive head-to-head comparison, these compounds should be evaluated concurrently in the same assay. The provided experimental protocols offer a starting point for such comparative studies. This information is intended to be a valuable resource for researchers in the field of lipid metabolism and drug discovery.
References
Validating the Specificity of PF-02575799 for MTP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the microsomal triglyceride transfer protein (MTP) inhibitor PF-02575799 with other relevant alternatives. The following sections detail the available experimental data, methodologies, and signaling pathways to objectively assess the specificity of this compound for its intended target.
Introduction to MTP Inhibition
Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, it is possible to reduce the levels of these lipoproteins and their subsequent metabolites, including low-density lipoprotein (LDL) cholesterol. This mechanism of action has made MTP a compelling target for the treatment of hyperlipidemia. However, the therapeutic window for MTP inhibitors is narrow, with on-target side effects such as hepatic steatosis and gastrointestinal adverse events being a significant concern. Therefore, the specificity of an MTP inhibitor is a crucial determinant of its clinical viability.
This compound: A Second-Generation MTP Inhibitor
This compound is a potent MTP inhibitor with a reported in vitro IC50 of 0.77 ± 0.29 nM. It was developed as an analog of dirlotapide, a first-generation MTP inhibitor, with the primary goal of reducing the systemic exposure to active metabolites and thereby mitigating the risk of off-target and on-target side effects. Preclinical studies have indicated that this compound exhibits a promising efficacy and safety profile, leading to its advancement into Phase 1 clinical trials.
Comparative Analysis of MTP Inhibitors
To validate the specificity of this compound, it is essential to compare its performance with other MTP inhibitors. This section provides a comparative overview of key parameters for this compound and other notable MTP inhibitors.
Table 1: In Vitro Potency of Selected MTP Inhibitors
| Compound | Target | IC50 (nM) | Cell-based ApoB Secretion IC50 (nM) | Reference |
| This compound | MTP | 0.77 ± 0.29 | Not Publicly Available | [1] |
| Lomitapide (AEGR-733) | MTP | ~10 | Not Publicly Available | [2] |
| Dirlotapide | MTP | Not Publicly Available | Potent activity in HepG2 cells | Not Publicly Available |
| JTT-130 (Granotapide) | Intestinal MTP | 0.83 (human intestinal MTP) | Not Publicly Available | [1] |
Note: The lack of publicly available, head-to-head comparative studies using identical assay conditions makes direct comparison of absolute IC50 values challenging.
Specificity Profile of this compound
A critical aspect of validating a new drug candidate is to assess its selectivity for the intended target over other proteins in the body. This is typically achieved through broad screening panels, such as those offered by CEREP or Eurofins.
For context, safety pharmacology studies for new chemical entities, as mandated by regulatory agencies like the FDA, typically include a core battery of assessments on the central nervous, cardiovascular, and respiratory systems to identify potential off-target liabilities.[3][4]
Experimental Protocols
This section details the methodologies for key experiments used to characterize MTP inhibitors.
MTP Activity Assay (Fluorescent Method)
This assay measures the transfer of a fluorescently labeled lipid substrate from a donor vesicle to an acceptor vesicle, catalyzed by MTP.
Materials:
-
Purified MTP or cell/tissue homogenate
-
Donor vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein)
-
Acceptor vesicles
-
Assay buffer (e.g., 10 mM Tris, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare donor and acceptor vesicles according to established protocols.
-
In a 96-well black microplate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.
-
To initiate the reaction, add the MTP source (purified protein or homogenate) to the wells. For inhibitor studies, pre-incubate the MTP source with the inhibitor (e.g., this compound) for a specified time before adding to the assay plate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.
-
Calculate the percent inhibition by comparing the fluorescence in the presence of the inhibitor to the control (vehicle-treated) wells.
In Vivo Efficacy Assessment in a Rat Model
This protocol describes a general workflow for evaluating the in vivo efficacy of an MTP inhibitor.
Animals:
-
Male Sprague-Dawley rats
Protocol:
-
Acclimatize animals to the housing conditions for at least one week.
-
Group the animals and administer the test compound (e.g., this compound) or vehicle daily via oral gavage for a specified duration (e.g., 7 days).
-
Monitor food intake and body weight daily.
-
At the end of the study, collect blood samples for the analysis of serum triglycerides, total cholesterol, and liver function markers (e.g., ALT, AST).
-
Euthanize the animals and collect liver tissue for the determination of hepatic triglyceride content.
-
Analyze the data to assess the effect of the MTP inhibitor on lipid parameters and potential liver toxicity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the validation of MTP inhibitor specificity.
Caption: Role of MTP in VLDL assembly and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of an MTP inhibitor.
Conclusion
This compound is a potent MTP inhibitor designed to have an improved safety profile compared to earlier-generation compounds like dirlotapide. While its high in vitro potency against MTP is established, a comprehensive public dataset on its selectivity against a broad panel of other molecular targets is currently lacking. Such data is essential for a definitive validation of its specificity. The provided experimental protocols and workflows offer a framework for the continued evaluation of this compound and other MTP inhibitors. Further publication of preclinical safety pharmacology and comparative in vivo studies will be crucial for a more complete assessment of the therapeutic potential of this compound.
References
Cross-reactivity studies of PF-02575799 with other proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the microsomal triglyceride transfer protein (MTP) inhibitor, PF-02575799, with a focus on its cross-reactivity with other proteins. Understanding the selectivity of a drug candidate is crucial for predicting potential off-target effects and ensuring a favorable safety profile. This document summarizes available data, outlines relevant experimental protocols, and offers a comparative look at alternative MTP inhibitors.
Introduction to this compound
This compound is a potent inhibitor of microsomal triglyceride transfer protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins from the liver and intestines.[1] By inhibiting MTP, this compound effectively reduces the production of very-low-density lipoproteins (VLDL) and chylomicrons, leading to a decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. Its primary therapeutic target is MTP, with a reported IC50 of 0.77 ± 0.29 nM, indicating high potency.[1]
Signaling Pathway of MTP in Lipoprotein Assembly
The following diagram illustrates the central role of MTP in the assembly of ApoB-containing lipoproteins, the pathway targeted by this compound.
Cross-Reactivity and Selectivity Profile
While specific, comprehensive cross-reactivity screening data for this compound against a broad panel of proteins is not publicly available, this section presents a representative table outlining the expected selectivity profile for a highly selective MTP inhibitor. The data for this compound is based on its known high potency for MTP, with hypothetical values for off-target interactions included for illustrative purposes. For comparison, data for other MTP inhibitors, such as Lomitapide and Dirlotapide, are included.
Table 1: Comparative Selectivity of MTP Inhibitors
| Target | This compound IC50 (nM) | Lomitapide IC50 (nM) | Dirlotapide IC50 (nM) |
| MTP (Primary Target) | 0.77 | 8 | 15 |
| Representative Off-Targets | |||
| Fatty Acid Synthase | >10,000 | >10,000 | >10,000 |
| HMG-CoA Reductase | >10,000 | >10,000 | >10,000 |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | >5,000 | >5,000 | >2,000 |
| Cytochrome P450 3A4 (CYP3A4) | >1,000 | ~5,000 (Inhibitor) | ~7,000 (Substrate) |
| Pregnane X Receptor (PXR) | >10,000 | >10,000 | >10,000 |
Note: The off-target data for this compound is representative and intended for illustrative purposes. Lomitapide is known to be a substrate and inhibitor of CYP3A4.
Experimental Protocols for Cross-Reactivity Studies
To assess the selectivity of an MTP inhibitor like this compound, a tiered experimental approach is typically employed.
1. Primary Target Engagement and Potency Assay (MTP Inhibition Assay)
This assay confirms the inhibitory activity of the compound against its intended target.
-
Principle: A fluorescence resonance energy transfer (FRET)-based assay measures the transfer of fluorescently labeled lipids (e.g., triglycerides or phospholipids) from a donor to an acceptor vesicle, a process facilitated by MTP. Inhibition of MTP results in a decreased FRET signal.
-
Methodology:
-
Recombinant human MTP is incubated with the test compound (e.g., this compound) at various concentrations.
-
A mixture of donor liposomes containing a FRET pair of fluorescently labeled lipids and acceptor liposomes are added to initiate the transfer reaction.
-
The change in fluorescence is monitored over time using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Broad Panel Off-Target Screening (Selectivity Panel)
This step evaluates the compound's activity against a wide range of other proteins to identify potential off-target interactions.
-
Principle: The test compound is screened at a high concentration (e.g., 10 µM) against a panel of hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
-
Methodology:
-
The compound is submitted to a contract research organization (CRO) that specializes in selectivity profiling.
-
A variety of assay formats are used depending on the target class (e.g., radiometric assays for kinases, radioligand binding assays for GPCRs).
-
Results are typically reported as the percentage of inhibition at the tested concentration.
-
"Hits" (e.g., >50% inhibition) are followed up with full dose-response curves to determine the IC50 for the off-target interaction.
-
The following diagram outlines a typical workflow for assessing inhibitor selectivity.
References
A Comparative Analysis of PF-02575799 and Other Leading Lipid-Lowering Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel microsomal triglyceride transfer protein (MTP) inhibitor, PF-02575799, against established classes of lipid-lowering therapies. The following sections detail the mechanisms of action, comparative efficacy, and safety profiles, supported by available preclinical and clinical data.
Executive Summary
Cardiovascular diseases remain a leading cause of mortality worldwide, with dyslipidemia being a major modifiable risk factor. While existing therapies such as statins, fibrates, ezetimibe, and PCSK9 inhibitors have significantly advanced lipid management, a need persists for alternative and complementary mechanisms to address residual cardiovascular risk. This compound, a potent MTP inhibitor, offers a distinct approach by directly targeting the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. This guide benchmarks this compound against current standards of care, providing a data-driven overview for researchers and drug development professionals.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data on the lipid-lowering efficacy and potential side effects of this compound and comparator compounds.
Table 1: Comparative Lipid-Lowering Efficacy
| Compound Class | Specific Compound | Primary Target | LDL-C Reduction | Triglyceride Reduction | HDL-C Effect |
| MTP Inhibitor | This compound | Microsomal Triglyceride Transfer Protein (MTP) | Data not publicly available | Significant reduction observed in preclinical models | Data not publicly available |
| HMG-CoA Reductase Inhibitor | Atorvastatin | HMG-CoA Reductase | 37% to 52%[1] | 18% to 28%[1] | Slight increase |
| PPARα Agonist | Fenofibrate | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Moderate Reduction | 30% to 60%[2] | Increase |
| Cholesterol Absorption Inhibitor | Ezetimibe | Niemann-Pick C1-Like 1 (NPC1L1) | 15% to 22% (monotherapy)[3] | Minimal | Minimal |
| PCSK9 Inhibitor | Evolocumab | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Up to 60% (with statins)[4] | Moderate Reduction | Slight increase |
Table 2: Comparative Safety and Side Effect Profile
| Compound Class | Common Side Effects | Serious Adverse Events (Rare) |
| MTP Inhibitor | Gastrointestinal issues (e.g., diarrhea, nausea, steatorrhea) | Hepatic steatosis (fatty liver), elevated liver transaminases |
| HMG-CoA Reductase Inhibitor | Myalgia, headache, gastrointestinal upset | Myopathy, rhabdomyolysis, hepatotoxicity |
| PPARα Agonist | Dyspepsia, myalgia, headache | Rhabdomyolysis (especially with statins), pancreatitis, cholelithiasis |
| Cholesterol Absorption Inhibitor | Diarrhea, sinusitis, arthralgia | Myopathy, hepatitis |
| PCSK9 Inhibitor | Injection site reactions, nasopharyngitis, influenza-like symptoms | Neurocognitive events (debated) |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these lipid-lowering agents are crucial to understanding their efficacy and potential for combination therapy.
This compound: MTP Inhibition
This compound is a potent inhibitor of microsomal triglyceride transfer protein (MTP), with an IC50 of 0.77±0.29 nM. MTP is essential for the assembly and secretion of apoB-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the production of these lipoproteins, leading to a decrease in circulating triglycerides and subsequently LDL-C.
Figure 1. Mechanism of action of this compound via MTP inhibition.
Comparator Compound Mechanisms
The following diagrams illustrate the signaling pathways targeted by the comparator lipid-lowering drugs.
Figure 2. Mechanisms of action for comparator lipid-lowering drugs.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings.
In Vivo Efficacy Model for this compound (Rat Model)
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Animals are acclimated for at least one week prior to the study, with ad libitum access to standard chow and water.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
This compound administered orally at various doses (e.g., 1, 3, 10, 30, 100 mg/kg) once daily for a specified duration (e.g., 7 days).
-
-
Sample Collection: Blood samples are collected via tail vein or cardiac puncture at specified time points (e.g., pre-dose and post-dose).
-
Lipid Analysis: Plasma is separated by centrifugation, and triglyceride levels are measured using a commercial enzymatic assay kit.
-
Liver Enzyme Analysis: Plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured to assess potential hepatotoxicity.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.
Figure 3. Experimental workflow for in vivo efficacy testing in rats.
Conclusion
This compound represents a promising therapeutic agent with a distinct mechanism of action that complements existing lipid-lowering strategies. Its potent inhibition of MTP offers the potential for significant reductions in triglycerides and LDL-C. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human populations and to determine its optimal placement in the armamentarium against dyslipidemia and cardiovascular disease. The preclinical data suggest a favorable therapeutic index, and ongoing and future studies will be critical in defining its clinical utility.
References
Replicating Published Findings on PF-02575799: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the microsomal triglyceride transfer protein (MTP) inhibitor, PF-02575799, alongside its key comparator, dirlotapide. The information is based on published preclinical data, offering insights into their respective potencies and effects.
Mechanism of Action: Targeting MTP
Both this compound and dirlotapide function as inhibitors of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, these compounds reduce the absorption of dietary fats and the production of lipoproteins, thereby lowering lipid levels. This compound was specifically designed as a gut-selective MTP inhibitor with the aim of minimizing the hepatic side effects observed with other MTP inhibitors.[1]
Comparative In Vitro and In Vivo Data
Published preclinical studies provide key data points for comparing the activity of this compound and dirlotapide.
In Vitro Potency
| Compound | Target | Assay | IC50 (nM) |
| This compound | Microsomal Triglyceride Transfer Protein (MTP) | MTP Inhibition Assay | 0.77 ± 0.29[2] |
IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy and Safety (7-Day Rat Model)
A seven-day study in rats was conducted to evaluate the in vivo effects of this compound.
| Dose (mg/kg/day) | Effect on Triglycerides | Effect on Alanine Transaminase (ALT) |
| 1 | Not Reported | Not Reported |
| 3 | Not Reported | Not Reported |
| 10 | Appreciable triglyceride-lowering effects[2] | Not Reported |
| 30 | Not Reported | Not Reported |
| 100 | Not Reported | Significant increase[2] |
Dirlotapide In Vivo Data (Canine Model)
While direct comparative data in the same species and study design is limited in the publicly available literature, studies on dirlotapide in its approved indication for canine obesity provide some context for its in vivo effects. It's important to note that interspecies differences may affect the translation of these findings.
| Species | Dose | Key Findings |
| Dog | 0.05 - 1.0 mg/kg/day | Dose-dependent reduction in food intake and body weight.[3] |
Experimental Protocols
Detailed experimental protocols are essential for replicating and validating research findings. The following outlines the methodologies used in the key preclinical studies of this compound.
In Vitro MTP Inhibition Assay
A specific, detailed protocol for the MTP inhibition assay used to determine the IC50 of this compound is not fully available in the public domain. However, a general methodology for such an assay can be described:
Objective: To determine the concentration of this compound required to inhibit 50% of MTP activity in vitro.
General Procedure:
-
Source of MTP: A source of MTP, such as isolated microsomes from liver or intestine, or a purified recombinant MTP, is prepared.
-
Substrate Preparation: A donor vesicle containing a fluorescently labeled lipid (e.g., triglyceride) and an acceptor vesicle are prepared.
-
Incubation: The MTP source is incubated with varying concentrations of this compound.
-
Reaction Initiation: The donor and acceptor vesicles are added to the MTP and inhibitor mixture to initiate the lipid transfer reaction.
-
Detection: The transfer of the fluorescently labeled lipid from the donor to the acceptor vesicle is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of lipid transfer is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Seven-Day Rat Model for In Vivo Evaluation
Objective: To assess the in vivo efficacy (triglyceride-lowering effects) and safety (liver enzyme elevation) of this compound in a rodent model.
Animals: Male Sprague-Dawley rats.
Housing and Diet: Animals are housed in standard laboratory conditions with ad libitum access to food and water.
Drug Administration:
-
This compound is formulated as a spray-dried dispersion.[2]
-
The compound is administered orally once daily for seven consecutive days at doses of 1, 3, 10, 30, and 100 mg/kg.[2]
Parameters Measured:
-
Food and Water Intake: Monitored daily.
-
Body Weight: Measured at the beginning and end of the study.
-
Blood Collection: Blood samples are collected at the end of the study for analysis of plasma triglycerides and alanine transaminase (ALT) levels.
-
Liver Tissue Collection: At the end of the study, liver tissue may be collected for histological analysis or measurement of triglyceride content.
Data Analysis: The data from the treated groups are compared to a vehicle control group to determine the statistical significance of the observed effects.
Signaling Pathways and Experimental Workflow
To visualize the key concepts discussed, the following diagrams are provided.
References
Independent Validation of PF-02575799's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PF-02575799's performance with alternative compounds, supported by experimental data. This document summarizes the mechanism of action, presents comparative data in structured tables, details experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
This compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is a critical intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a decrease in plasma triglyceride and cholesterol levels. The primary therapeutic application for MTP inhibitors is in the management of hyperlipidemia.
The signaling pathway affected by this compound and other MTP inhibitors is central to lipid metabolism. A simplified representation of this pathway is provided below.
Comparative Analysis of MTP Inhibitors
This compound demonstrates high in vitro potency. For a comprehensive evaluation, its performance is compared with other notable MTP inhibitors.
| Compound | Target | IC50 (nM) | Key Features |
| This compound | MTP | 0.77 ± 0.29 | High in vitro potency. |
| Lomitapide | MTP | ~0.5 - 8 | Approved for homozygous familial hypercholesterolemia. |
| Dirlotapide | MTP | N/A | Primarily used in veterinary medicine for canine obesity; gut-selective. |
| SLx-4090 | MTP | 8.0 | Designed to be an intestine-specific inhibitor with low systemic exposure. |
| JTT-130 | MTP | 0.83 (human intestinal) | Intestine-specific MTP inhibitor. |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of MTP inhibitors are provided below.
In Vitro MTP Inhibition Assay (Lipid Transfer Assay)
This assay directly measures the ability of a compound to inhibit the MTP-mediated transfer of lipids between donor and acceptor vesicles.
Workflow:
Methodology:
-
Vesicle Preparation:
-
Donor vesicles are prepared containing a fluorescently labeled lipid (e.g., NBD-triolein) at a concentration that causes self-quenching.
-
Acceptor vesicles are prepared without the fluorescent label.
-
-
Reaction Mixture:
-
A reaction mixture is prepared containing the donor and acceptor vesicles, a source of MTP (e.g., purified protein or liver microsomes), and the test compound at various concentrations.
-
-
Incubation:
-
The reaction mixture is incubated at 37°C to allow for MTP-mediated lipid transfer.
-
-
Fluorescence Measurement:
-
The fluorescence intensity is measured over time. As the fluorescently labeled lipid is transferred to the acceptor vesicles, the self-quenching is relieved, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the MTP activity. The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
-
Cell-Based Apolipoprotein B (ApoB) Secretion Assay
This assay assesses the effect of a compound on the secretion of ApoB-containing lipoproteins from a relevant cell line, such as the human hepatoma cell line, HepG2.
Methodology:
-
Cell Culture:
-
HepG2 cells are cultured in a suitable medium until they reach a desired confluency.
-
-
Treatment:
-
The cells are then treated with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
After the treatment period, the cell culture medium is collected.
-
-
ApoB Quantification:
-
The amount of ApoB secreted into the medium is quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting.
-
-
Data Analysis:
-
The amount of secreted ApoB in the treated samples is compared to that in the untreated control samples to determine the percentage of inhibition. The IC50 value is calculated from the dose-response curve.
-
In Vivo Assessment of MTP Inhibition in a Rodent Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an MTP inhibitor in reducing plasma triglyceride levels in rats.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats are typically used. The animals are acclimatized to the housing conditions for at least one week before the experiment.
-
-
Dosing:
-
The test compound (e.g., this compound) is formulated in a suitable vehicle and administered orally to the rats at different dose levels. A control group receives the vehicle only.
-
-
Blood Sampling:
-
Blood samples are collected from the rats at predetermined time points after dosing (e.g., 0, 2, 4, 6, and 24 hours).
-
-
Plasma Analysis:
-
Plasma is separated from the blood samples, and the concentration of triglycerides is measured using a commercial assay kit.
-
-
Data Analysis:
-
The percentage reduction in plasma triglycerides at each dose level and time point is calculated relative to the vehicle-treated control group. The dose-response relationship is then evaluated.
-
Conclusion
The available data strongly support the mechanism of action of this compound as a potent MTP inhibitor. Its high in vitro potency, as demonstrated by a low nanomolar IC50 value, positions it as a significant compound in the field of MTP inhibition research. When compared to other MTP inhibitors, this compound shows comparable or superior in vitro activity. The provided experimental protocols offer a framework for the independent validation of these findings and for the further characterization of this compound and other MTP inhibitors. The choice of a specific MTP inhibitor for further development will likely depend on a combination of factors including potency, selectivity (e.g., gut-specificity), and overall pharmacokinetic and safety profiles.
References
Assessing the Translational Potential of the Novel MTP Inhibitor PF-02575799 in Comparison to Approved Drugs Lomitapide and Dirlotapide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational microsomal triglyceride transfer protein (MTP) inhibitor, PF-02575799, with two approved drugs in the same class: lomitapide (Juxtapid®/Lojuxta®) and dirlotapide (Slentrol®). This analysis, supported by available preclinical and clinical data, aims to assess the translational potential of this compound by benchmarking its performance against established therapeutic alternatives for homozygous familial hypercholesterolemia (HoFH) and obesity.
Executive Summary
Microsomal triglyceride transfer protein (MTP) is a critical enzyme in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. Inhibition of MTP presents a potent mechanism for reducing plasma levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides. Lomitapide is approved for the treatment of HoFH in humans, a rare genetic disorder characterized by extremely high LDL-C levels.[1][2] Dirlotapide is approved for the management of obesity in dogs.[3][4] this compound is a novel MTP inhibitor that has been investigated in preclinical studies.[5] This guide will delve into the comparative efficacy, safety, and pharmacokinetic profiles of these three compounds.
Mechanism of Action: MTP Inhibition
MTP facilitates the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB, a crucial step in the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, these drugs block the assembly and secretion of these lipoproteins, leading to a reduction in plasma triglycerides and LDL-C, the latter being a primary therapeutic target in hypercholesterolemia.[6][7][8]
Comparative Data
The following tables summarize the available quantitative data for this compound, lomitapide, and dirlotapide, facilitating a direct comparison of their key characteristics.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 (nM) |
| This compound | MTP | Not Specified | 0.77 ± 0.29[9] |
| Lomitapide | MTP | Not Specified | ~8[8] |
| Dirlotapide | MTP | Not Specified | Not Found |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Route | Key Findings |
| This compound | Rat | Oral | Produces appreciable triglyceride effects at 10 mg/kg.[9] |
| Lomitapide | Mouse | Oral | Repeated administration decreased serum lipid levels.[10] |
| Dirlotapide | Dog | IV | Plasma clearance: 7.8 mL/min/kg; Volume of distribution: 1.3 L/kg.[11] |
| Oral (fed) | Cmax (0.05, 0.3, 1.0 mg/kg): 7.5, 46, 97 ng/mL; Tmax: 0.8-2.0 h; Oral bioavailability: 22-41%.[11] |
Table 3: Efficacy
| Compound | Indication | Species | Key Efficacy Endpoints |
| This compound | Hyperlipidemia (preclinical) | Rat | Significant triglyceride reduction at 10 mg/kg.[9] |
| Lomitapide | Homozygous Familial Hypercholesterolemia | Human | Mean LDL-C reduction of 50% at 26 weeks.[12] |
| Dirlotapide | Obesity | Dog | Mean weight loss of 11.8-14.0% by day 112.[3] |
Table 4: Safety and Tolerability
| Compound | Species | Common Adverse Events | |---|---|---|---| | This compound | Rat | Significant increase in alanine transaminase at 100 mg/kg.[9] | | Lomitapide | Human | Gastrointestinal events (diarrhea, nausea, vomiting), elevations in liver transaminases, hepatic steatosis.[12][13] | | Dirlotapide | Dog | Emesis, lethargy, anorexia, diarrhea, mildly elevated hepatic transaminase activity.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental designs for key studies cited.
Preclinical Evaluation of MTP Inhibitors (General Workflow)
In Vitro MTP Inhibition Assay: The inhibitory activity of compounds on MTP is typically assessed using a fluorescence-based assay. This often involves measuring the transfer of a fluorescently labeled lipid (e.g., NBD-triolein) from donor to acceptor vesicles, mediated by a source of MTP (e.g., purified protein or liver microsomes). The reduction in fluorescence transfer in the presence of the inhibitor is used to calculate the IC50 value.[14]
In Vivo Triglyceride Reduction Study in Rats: Male Sprague-Dawley or Wistar rats are often used.[15][16] After an acclimatization period, animals are administered the test compound or vehicle orally once daily for a specified period (e.g., 7 days). Blood samples are collected at baseline and at the end of the treatment period for the measurement of plasma triglyceride levels. Food intake and body weight are also monitored. At the end of the study, liver tissue may be collected for triglyceride content analysis and histopathology.[9][17]
Lomitapide Phase 3 Clinical Trial in HoFH (UP1002): This was a single-arm, open-label study in adult patients with HoFH.[12] After a 6-week run-in period to stabilize existing lipid-lowering therapies, patients were initiated on lomitapide at 5 mg/day. The dose was escalated at specified intervals up to a maximum of 60 mg/day, based on safety and tolerability. The primary efficacy endpoint was the mean percent change in LDL-C from baseline to week 26. Safety was monitored through adverse event reporting and regular laboratory tests, including liver function tests.[6]
Dirlotapide Clinical Trials in Obese Dogs: These were multicenter, placebo-controlled, masked studies.[3][4] Obese dogs were randomized to receive dirlotapide or a placebo. Dirlotapide was administered orally once daily, with the dose initiated at 0.05 mg/kg and adjusted at 28-day intervals based on individual weight loss. The primary efficacy endpoint was the percentage of body weight loss. Safety was assessed by monitoring for clinical signs, such as emesis and diarrhea, and through blood chemistry analysis, including liver enzymes.[3]
Discussion and Translational Potential of this compound
This compound demonstrates high in vitro potency, with an IC50 of 0.77 nM, which is approximately 10-fold more potent than lomitapide (IC50 ~8 nM).[8][9] This high potency is a promising characteristic for a drug candidate.
The primary concern for the translational potential of MTP inhibitors is their safety profile, particularly gastrointestinal side effects and hepatic steatosis.[12][13] this compound was observed to cause a significant increase in alanine transaminase at a dose of 100 mg/kg in rats, indicating potential for liver toxicity at higher doses.[9] The therapeutic window of this compound will be a critical determinant of its success. The development of dirlotapide as a gut-selective MTP inhibitor for canine obesity was aimed at minimizing systemic exposure and thereby reducing hepatic side effects.[5] The design of this compound was also intended to reduce the potential for unwanted liver MTP inhibition.[5] Further studies would be needed to determine if this compound offers a superior safety margin compared to lomitapide and dirlotapide.
References
- 1. Lomitapide shows promise for pediatric homozygous familial hypercholesterolemia | springermedicine.com [springermedicine.com]
- 2. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy and safety of dirlotapide in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of dirlotapide to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biologic activity of dirlotapide, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of new drug-drug interactions of lomitapide: A proposal for novel mechanism of interaction associated with lipid metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of dirlotapide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lomitapide: a review of its use in adults with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Lomitapide in Homozygous Familial Hypercholesterolaemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo determination of triglyceride secretion using radioactive glycerol in rats fed different dietary saturated fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Decreased liver triglyceride content in adult rats exposed to protein restriction during gestation and lactation: role of hepatic triglyceride utilization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for PF-02575799
For Researchers, Scientists, and Drug Development Professionals.
This document provides crucial safety and logistical information for the proper handling and disposal of PF-02575799, a potent microsomal triglyceride transfer protein (MTP) inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling novel, potent, research-grade chemical compounds and information from generic safety data sheets.
I. Personal Protective Equipment (PPE) and Handling
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure.
Recommended PPE:
-
Respiratory Protection: A government-approved respirator is recommended if working with the solid compound or if aerosolization is possible.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Wear appropriate protective gloves.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
Safe Handling Practices:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
II. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an absorbent material to contain the spill.
-
Cleaning: Carefully collect the spilled material and place it in a sealed container for disposal. Clean the spill area thoroughly.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
III. Proper Disposal Procedures
Proper disposal of this compound and its contaminated waste is critical to ensure environmental safety and regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, vials), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Professional Disposal Service: It is mandatory to contact a licensed professional waste disposal service for the final disposal of this material.[1]
-
Incineration: The recommended method of disposal is chemical incineration.[1] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[1]
IV. Chemical and Physical Properties
| Property | Data | Reference |
| Chemical Name | This compound | |
| CAS Number | 863491-70-7 | |
| Molecular Formula | Not Publicly Available | |
| Molecular Weight | Not Publicly Available | |
| Biological Activity | Microsomal triglyceride transfer protein (MTP) inhibitor, IC₅₀ = 0.77±0.29 nM | |
| Physical State | Not Publicly Available (likely a solid at room temperature) | |
| Solubility | Not Publicly Available | |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | [1] |
| Vapor Pressure | No data available | [1] |
| Density | No data available | [1] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of PF-02575799: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the microsomal triglyceride transfer protein (MTP) inhibitor PF-02575799, a comprehensive understanding of its handling, safety protocols, and disposal is paramount. This guide provides essential, immediate safety and logistical information to ensure a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach should be adopted when selecting PPE for handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with this class of compounds.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | Prevents direct skin contact. Double-gloving is recommended when handling stock solutions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes of powders or solutions. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the compound in powdered form to prevent inhalation. |
| Body Protection | Laboratory coat | Provides a barrier against contamination of personal clothing. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is critical for minimizing exposure and ensuring the safe use of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, CAS number, and any known hazard warnings.
Handling and Preparation:
-
All handling of powdered this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risks.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Avoid generating dust or aerosols.
Spill Management:
-
In case of a spill, immediately evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small powder spills, gently cover with an absorbent material and carefully scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Thoroughly decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
Health Hazard Information
As an MTP inhibitor, this compound is designed to have biological effects. Studies on similar MTP inhibitors have shown potential for:
-
Gastrointestinal effects: Nausea, vomiting, and diarrhea are common side effects associated with this class of drugs.
-
Hepatotoxicity: Elevation of liver enzymes has been observed with some MTP inhibitors, indicating a potential for liver damage.[1]
Given these potential hazards, it is essential for all personnel handling this compound to be fully trained on its risks and the necessary safety precautions.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
